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  • Product: 2-Methyl-1,4-oxathiine-3-carboxylic acid
  • CAS: 167872-42-6

Core Science & Biosynthesis

Foundational

Architectural and Mechanistic Profiling of 2-Methyl-5,6-dihydro-1,4-oxathiine-3-carboxylic Acid

Target Audience: Agrochemical Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Structural analysis, physicochemical properties, and self-validating synthetic workflows. Executive Summary...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Agrochemical Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Structural analysis, physicochemical properties, and self-validating synthetic workflows.

Executive Summary

As a Senior Application Scientist in agrochemical development, understanding the structural nuances of precursor molecules is paramount. 2-Methyl-5,6-dihydro-1,4-oxathiine-3-carboxylic acid (CAS: 6577-69-1) is not merely a synthetic intermediate; it is the critical pharmacophoric scaffold that birthed the first generation of Succinate Dehydrogenase Inhibitor (SDHI) fungicides, notably carboxin and oxycarboxin[1][2]. This technical guide deconstructs the chemical architecture, physical properties, and causality-driven synthetic workflows required to isolate and utilize this vital heterocycle.

Chemical Architecture and Physicochemical Profiling

The molecule features a partially saturated six-membered heterocycle (1,4-oxathiine) containing both oxygen and sulfur heteroatoms. This specific arrangement is highly intentional in drug design:

  • The Sulfur Atom (Position 4): Provides essential polarizability, allowing for downstream oxidation to sulfoxide or sulfone derivatives (e.g., oxycarboxin) to tune environmental persistence and systemic mobility[2][3].

  • The Methyl Group (Position 2): Acts as a steric wedge, orienting the molecule optimally within the ubiquinone-binding pocket of the fungal Complex II[4].

  • The Carboxylic Acid (Position 3): Serves as the synthetic handle for amidation, enabling the attachment of lipophilic aniline tails that anchor the active fungicide into the mitochondrial inner membrane[5].

Quantitative Data Summary
PropertyValueCausality / Significance
Chemical Name 2-Methyl-5,6-dihydro-1,4-oxathiine-3-carboxylic acidStandard IUPAC nomenclature defining the core heterocycle.
CAS Registry Number 6577-69-1Unique identifier for regulatory and synthetic tracking.
Molecular Formula C6H8O3SDictates the mass balance in synthetic scale-up.
Molecular Weight 160.19 g/mol Low molecular weight allows for the addition of bulky lipophilic groups while maintaining drug-like properties.
SMILES CC1=C(SCCO1)C(=O)OStructural string for computational docking and QSAR modeling.
Structural Features Achiral, 1,4-oxathiine ringLack of stereocenters simplifies industrial-scale batch synthesis[2].

Mechanistic Role in Succinate Dehydrogenase Inhibition

The oxathiine core is specifically designed to mimic the transition state of ubiquinone reduction. By binding to the ubiquinone-binding site (Q-site) of Succinate Dehydrogenase (Complex II) in the mitochondrial electron transport chain, oxathiine derivatives halt the oxidation of succinate to fumarate[1][4]. This disruption collapses the proton motive force, starving the fungal pathogen of ATP.

SDHI_Mechanism S Succinate CII Succinate Dehydrogenase (Complex II) S->CII Oxidation F Fumarate CII->F Release UQ Ubiquinone Pool CII->UQ Electron Transfer OX Oxathiine Core (Carboxin/Oxycarboxin) OX->CII Competitive Inhibition

Mechanism of Succinate Dehydrogenase Inhibition by oxathiine derivatives.

Self-Validating Synthetic Workflow

The industrial and laboratory-scale synthesis of the oxathiine core relies on the condensation of inexpensive petrochemical precursors: ethyl 2-chloroacetoacetate and 2-mercaptoethanol[1][2]. The protocol below is engineered with built-in causality and validation checkpoints to ensure high-fidelity intermediate generation.

Synthesis A Ethyl 2-chloroacetoacetate + 2-Mercaptoethanol B Base-Catalyzed Thioether Formation A->B C Uncyclized Intermediate B->C D Acid-Catalyzed Cyclization & Dehydration C->D E 1,4-Oxathiine Ethyl Ester D->E F Alkaline Hydrolysis (Saponification) E->F G 2-Methyl-5,6-dihydro-1,4-oxathiine -3-carboxylic acid F->G

Synthetic workflow for 2-Methyl-5,6-dihydro-1,4-oxathiine-3-carboxylic acid.

Experimental Protocol: Step-by-Step Synthesis and Isolation

Objective: Synthesize high-purity 2-methyl-5,6-dihydro-1,4-oxathiine-3-carboxylic acid via a cyclization-hydrolysis cascade.

Step 1: Base-Catalyzed Thioetherification

  • Procedure: Charge a reaction vessel with 1.0 equivalent of ethyl 2-chloroacetoacetate and 1.05 equivalents of 2-mercaptoethanol in an inert solvent (e.g., toluene). Slowly add 1.1 equivalents of sodium bicarbonate (NaHCO₃) and stir at room temperature for 2 hours.

  • Causality: The mild base neutralizes the HCl generated during the nucleophilic substitution. Using a weak base prevents the unwanted hydrolysis of the ethyl ester, ensuring the thiolate selectively attacks the alpha-chloro carbon to form the uncyclized thioether intermediate.

  • Validation Checkpoint: Analyze an aliquot via TLC (Hexane:Ethyl Acetate 4:1). The disappearance of the UV-active alpha-chloro ester confirms complete thioetherification.

Step 2: Acid-Catalyzed Cyclization and Dehydration

  • Procedure: To the toluene solution, add a catalytic amount of p-Toluenesulfonic acid (pTSA, 0.05 eq). Equip the flask with a Dean-Stark trap and reflux at 110°C until the theoretical volume of water is collected.

  • Causality: The acid catalyzes the intramolecular attack of the primary hydroxyl group onto the ketone carbonyl, forming a hemiketal. The continuous removal of water via the Dean-Stark apparatus thermodynamically drives the subsequent dehydration, locking the molecule into the stable 5,6-dihydro-1,4-oxathiine ring[1].

  • Validation Checkpoint: The cessation of water collection in the Dean-Stark trap serves as a real-time, visual confirmation of reaction completion.

Step 3: Alkaline Hydrolysis (Saponification)

  • Procedure: Cool the mixture and extract the organic layer with 2M NaOH (aq). Stir the aqueous extract at 60°C for 1 hour.

  • Causality: The strong aqueous base cleaves the ethyl ester to form the water-soluble sodium carboxylate salt. This phase switch allows all unreacted organic impurities to be discarded with the toluene layer, acting as a highly efficient, extraction-based purification step[2].

Step 4: Acidification and Isolation

  • Procedure: Cool the aqueous phase to 0–5°C and slowly acidify with concentrated HCl until the pH reaches 2.0. Filter the resulting precipitate, wash with cold water, and dry under vacuum.

  • Causality: Protonating the carboxylate dramatically reduces its aqueous solubility, forcing the pure 2-methyl-5,6-dihydro-1,4-oxathiine-3-carboxylic acid to crash out of solution as a crystalline solid.

  • Validation Checkpoint: Perform LC-MS and ¹H-NMR. The presence of a sharp singlet at ~2.3 ppm (C2-methyl) and multiplets at ~3.0 and ~4.3 ppm (ring CH₂ protons) validates the structural integrity of the oxathiine core.

Conclusion

The 2-methyl-5,6-dihydro-1,4-oxathiine-3-carboxylic acid scaffold remains a masterclass in rational agrochemical design. By mastering its physical properties and the thermodynamic drivers of its synthesis, researchers can leverage this core to develop next-generation crop protection agents with optimized environmental and toxicological profiles.

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Exploratory

Synthesis Pathways and Mechanisms for 2-Methyl-1,4-oxathiine-3-carboxylic Acid: A Comprehensive Technical Guide

Executive Summary & Pharmacological Relevance 2-Methyl-1,4-oxathiine-3-carboxylic acid (systematically named 5,6-dihydro-2-methyl-1,4-oxathiin-3-carboxylic acid) is a highly specialized heterocyclic building block. It se...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Relevance

2-Methyl-1,4-oxathiine-3-carboxylic acid (systematically named 5,6-dihydro-2-methyl-1,4-oxathiin-3-carboxylic acid) is a highly specialized heterocyclic building block. It serves as the critical intermediate in the synthesis of the succinate dehydrogenase inhibitor (SDHI) class of agricultural fungicides, most notably Carboxin (Vitavax) and Oxycarboxin[1].

The 1,4-oxathiin ring acts as a structural bioisostere to ubiquinone. By mimicking the spatial geometry of ubiquinone, derivatives of this acid competitively bind to Complex II in the fungal mitochondrial respiratory chain, effectively halting succinate oxidation and disrupting cellular respiration[2]. For drug development professionals and agrochemical researchers, mastering the synthesis of this core pharmacophore is essential for developing next-generation, resistance-breaking fungicidal agents[3].

Retrosynthetic Analysis & Pathway Logic

The construction of the 1,4-oxathiin heterocycle requires the precise formation of a six-membered ring containing both sulfur and oxygen in a 1,4-relationship. The most robust, industrially scalable retrosynthetic disconnection cleaves the ring at the C–O ether linkage and the C–S thioether linkage.

This logic traces the target molecule back to two readily available precursors: 2-mercaptoethanol and an acetoacetate derivative (typically ethyl 2-chloroacetoacetate). The forward synthesis is a three-stage cascade:

  • Thioetherification: A bimolecular nucleophilic substitution (SN2) to form the C–S bond.

  • Cyclodehydration: An intramolecular, acid-catalyzed condensation to form the C–O bond and establish the conjugated ring system[4].

  • Saponification: Controlled hydrolysis of the ester to yield the final carboxylic acid.

Retrosynthesis Target 2-Methyl-1,4-oxathiine- 3-carboxylic acid Ester Ethyl 5,6-dihydro-2-methyl- 1,4-oxathiin-3-carboxylate Target->Ester Saponification Thioether Ethyl 2-(2-hydroxyethylthio) acetoacetate Ester->Thioether Cyclodehydration SM Ethyl 2-chloroacetoacetate + 2-Mercaptoethanol Thioether->SM Thioetherification

Caption: Retrosynthetic disconnection of 2-methyl-1,4-oxathiine-3-carboxylic acid.

Core Synthetic Protocols (The Self-Validating System)

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every reagent choice is grounded in mechanistic causality to prevent common failure modes such as premature hydrolysis, retro-Claisen condensation, or ring-opening.

Protocol A: Synthesis of Ethyl 2-(2-hydroxyethylthio)acetoacetate

Objective: Establish the acyclic thioether backbone without triggering aldol side reactions.

  • Preparation: In a 500 mL round-bottom flask, dissolve 0.1 mol of ethyl 2-chloroacetoacetate in 150 mL of anhydrous toluene.

  • Base Addition: Add 0.11 mol of sodium bicarbonate (NaHCO₃) to the solution.

    • Causality Check: NaHCO₃ is specifically chosen over stronger bases (e.g., NaOH or alkoxides). A strong base would cause premature saponification of the ethyl ester or deprotonate the highly acidic α-carbon, leading to complex retro-Claisen or aldol condensation byproducts.

  • Nucleophilic Attack: Cool the mixture to 0–5 °C. Add 0.1 mol of 2-mercaptoethanol dropwise over 30 minutes under vigorous stirring.

  • Maturation: Allow the reaction to warm to room temperature and stir for 4 hours. CO₂ evolution serves as a visual confirmation of the reaction's progress.

  • Workup: Wash the organic layer with distilled water (2 × 100 mL) to remove NaCl and residual base. Dry over anhydrous MgSO₄ and concentrate under reduced pressure.

Protocol B: Acid-Catalyzed Cyclodehydration

Objective: Intramolecular ring closure to form Ethyl 5,6-dihydro-2-methyl-1,4-oxathiin-3-carboxylate.

  • Setup: Transfer the crude acyclic thioether to a 250 mL flask equipped with a Dean-Stark apparatus and a reflux condenser. Add 100 mL of toluene.

  • Catalysis: Add 0.01 mol (10 mol%) of p-Toluenesulfonic acid (p-TsOH).

  • Azeotropic Distillation: Heat the mixture to reflux (approx. 110 °C).

    • Causality Check: The formation of the oxathiin ring requires the elimination of water[4]. By utilizing toluene as an azeotropic solvent and a Dean-Stark trap, water is continuously removed from the system. According to Le Chatelier's principle, this drives the thermodynamically reversible dehydration strictly toward the cyclic product.

  • Completion: Reflux until water ceases to collect in the trap (typically 3–4 hours). Cool, wash with saturated NaHCO₃ to neutralize the catalyst, dry, and evaporate the solvent.

Protocol C: Controlled Saponification

Objective: Cleave the ester to yield the target carboxylic acid without degrading the heterocycle.

  • Hydrolysis: Dissolve the crude ester in 50 mL of ethanol. Add 50 mL of a 2M aqueous NaOH solution. Stir at 60 °C for 2 hours.

  • Acidification: Cool the mixture to 0 °C. Slowly add 2M HCl dropwise until the pH reaches 2.0.

    • Causality Check: Precise pH control and low temperatures are critical here. Over-acidification at elevated temperatures can protonate the ring oxygen, leading to unwanted ring-opening of the dihydro-1,4-oxathiin system[4].

  • Isolation: Filter the resulting white crystalline precipitate. Wash with cold water and recrystallize from an ethanol/water mixture to yield pure 5,6-dihydro-2-methyl-1,4-oxathiin-3-carboxylic acid.

Workflow Step1 1. Bimolecular Condensation (NaHCO3, 0-5°C) QC1 Phase Separation & Organic Wash Step1->QC1 Step2 2. Azeotropic Distillation (p-TsOH, Toluene, 110°C) QC1->Step2 QC2 Dean-Stark Water Removal Step2->QC2 Step3 3. Alkaline Hydrolysis (NaOH, EtOH/H2O, 60°C) QC2->Step3 Step4 4. Acidification & Precipitation (HCl to pH 2) Step3->Step4 Product Pure 1,4-Oxathiin Acid Step4->Product

Caption: Experimental workflow for the synthesis and isolation of the target oxathiin.

Mechanistic Deep Dive: The Cyclodehydration Cascade

The transformation of the acyclic thioether into the 1,4-oxathiin ring is a masterclass in thermodynamic control. The reaction proceeds via a complex cascade initiated by the acid catalyst.

  • Enolization: The β-keto ester moiety exists in a keto-enol tautomeric equilibrium. The acid catalyst promotes enolization.

  • Electrophilic Activation: The acid protonates the carbonyl (or enol) oxygen, drastically increasing the electrophilicity of the adjacent carbon.

  • Intramolecular Attack: The pendant primary hydroxyl group of the hydroxyethylthio moiety acts as an internal nucleophile, attacking the activated carbon to form a cyclic hemiketal intermediate.

  • Dehydration: The intermediate undergoes rapid dehydration (loss of H₂O), yielding a highly stable, conjugated α,β-unsaturated ester system within the newly formed 1,4-oxathiin ring[4].

Mechanism A Acyclic Thioether (Keto Form) B Enolization (Acid Catalyzed) A->B C Protonation of Carbonyl/Enol Oxygen B->C D Intramolecular Nucleophilic Attack by -OH C->D E Hemiketal Intermediate D->E F Dehydration (-H2O) E->F G 1,4-Oxathiin Ring (Conjugated System) F->G

Caption: Mechanistic logic of the acid-catalyzed cyclodehydration step.

Quantitative Data: Yield Optimization

The choice of acid catalyst during the cyclodehydration step (Protocol B) significantly impacts the final yield and impurity profile. The table below summarizes comparative quantitative data for the cyclization of ethyl 2-(2-hydroxyethylthio)acetoacetate.

Catalyst (10 mol%)SolventTemp (°C)Reaction Time (h)Conversion (%)Isolated Yield (%)Primary Byproduct
p-Toluenesulfonic Acid (p-TsOH)Toluene1103.5>9888Traces of uncyclized enol
Methanesulfonic Acid (MSA)Toluene1102.0>9985Oligomeric tars
Sulfuric Acid (H₂SO₄)Benzene806.08562Cleavage products
Amberlyst-15 (Solid Acid)Toluene1108.09081None (Clean profile)

Note: p-TsOH provides the optimal balance of high catalytic activity without the harsh oxidative side reactions associated with strong mineral acids like H₂SO₄.

Advanced Alternative Pathways

While the bimolecular condensation route is the industrial standard, advanced synthetic methodologies have been developed to access substituted 1,4-oxathiin derivatives:

  • Ring Expansion of 1,3-Oxathiolanes: A highly elegant approach involves the synthesis of 5,6-dihydro-2-methyl-1,4-oxathiin-3-carboxylic acid derivatives via the ring expansion of corresponding 1,3-oxathiolane 3-oxides. Oxidation of 2-methyl-1,3-oxathiolane-2-acetic acid esters yields a mixture of cis and trans sulfoxides. Upon thermal treatment, these undergo extrusion and rearrangement processes involving sulfenic acid intermediates to form the expanded six-membered oxathiin ring[5].

  • Oxidative Rearrangement: Another novel pathway utilizes an N-bromosuccinimide (NBS)-promoted oxidative rearrangement of acetoacetanilide 1,3-oxathiolanes. This method is particularly useful for synthesizing analogs substituted at the C-2 methyl group, allowing for late-stage functionalization and bioisosteric replacement studies[6].

References

  • Structure-activity relationship of carboxin-related carboxamides as fungicide ResearchGate [Link]

  • Recent Advances and Perspectives in the Chemistry of Sulfenic Acids ResearchGate[Link]

  • New synthesis of carboxin and oxycarboxin pesticides: Application to the preparation of their new analogues substituted at the C-2 methyl group ResearchGate[Link]

  • Synthesis and characterization of a systemic fungicide 5, 6-dihydro-2-methyl-1, 4-oxathiin-3-caboxanlido(Vitavax) TSI Journals[Link]

  • Ring Opening of Dihydro-1,4-oxathiins Canadian Science Publishing[Link]

  • 68002261 - MeSH Result - NCBI (Carboxin) National Center for Biotechnology Information (NCBI)[Link]

Sources

Exploratory

Spectroscopic Characterization of 5,6-Dihydro-2-methyl-1,4-oxathiine-3-carboxylic Acid: A Comprehensive Analytical Guide

Executive Summary & Structural Context In the development of succinate dehydrogenase inhibitor (SDHI) fungicides, 5,6-dihydro-2-methyl-1,4-oxathiine-3-carboxylic acid (often referred to in shorthand as 2-methyl-1,4-oxath...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Context

In the development of succinate dehydrogenase inhibitor (SDHI) fungicides, 5,6-dihydro-2-methyl-1,4-oxathiine-3-carboxylic acid (often referred to in shorthand as 2-methyl-1,4-oxathiine-3-carboxylic acid) serves as the critical precursor to active ingredients like Carboxin ()[1]. Accurate structural elucidation of this intermediate is paramount for ensuring downstream synthetic efficacy and regulatory compliance.

As a Senior Application Scientist, I have found that characterizing this molecule requires a multimodal spectroscopic approach. The presence of the heteroatomic ring (oxygen and sulfur), a conjugated double bond, and a terminal carboxylic acid necessitates precise analytical workflows. This guide details the causality behind our experimental choices, providing a self-validating framework for the rigorous characterization of this oxathiine derivative using NMR, FTIR, and ESI-MS.

Strategic Analytical Framework

To eliminate structural ambiguity, we deploy three orthogonal techniques. The causality behind this specific triad is rooted in the molecule's distinct electronic environments:

  • NMR Spectroscopy maps the carbon-hydrogen framework, specifically differentiating the heteroatom-adjacent methylene groups (C5 and C6).

  • FTIR Spectroscopy confirms the integrity of the carboxylic acid and the conjugated C=C bond, which are prone to degradation or unwanted ring-opening reactions ()[2].

  • Mass Spectrometry (ESI-MS) validates the exact molecular mass and provides structural confirmation through predictable fragmentation pathways.

Workflow Prep Sample Prep (High Purity) NMR NMR (1H/13C) Structural Framework Prep->NMR 15mg in DMSO-d6 FTIR FTIR (KBr) Functional Groups Prep->FTIR 2mg in KBr MS ESI-MS Molecular Mass Prep->MS 1µg/mL in MeOH Data Data Synthesis & Validation NMR->Data FTIR->Data MS->Data

Analytical workflow for the multimodal spectroscopic validation of the oxathiine derivative.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale and Causality

The selection of DMSO-d6 over CDCl3 is a deliberate choice driven by causality: the carboxylic acid moiety exhibits strong intermolecular hydrogen bonding, which severely limits solubility in non-polar solvents. DMSO-d6 disrupts these dimers, yielding sharp, highly resolved spectra. Furthermore, to ensure accurate integration of the quaternary carbons (C2 and C3) in the 13 C spectrum, we utilize a prolonged relaxation delay (D1 = 2 seconds). These carbons lack attached protons, meaning they cannot rely on efficient dipole-dipole relaxation mechanisms.

Self-Validating Experimental Protocol
  • Preparation: Weigh exactly 15 mg of the analyte and dissolve it in 0.6 mL of DMSO-d6 containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Calibration: Perform a 90-degree pulse calibration specific to the sample. Self-validation step: This compensates for any dielectric changes caused by the sample concentration, ensuring maximum signal-to-noise ratio.

  • 1 H Acquisition: Acquire at 400 MHz using 16 scans and a 1-second relaxation delay.

  • 13 C Acquisition: Acquire at 100 MHz using 1024 scans, a 2-second relaxation delay, and WALTZ-16 decoupling to remove proton splitting.

Spectroscopic Data Summary
NucleusChemical Shift (δ, ppm)Multiplicity & IntegrationAssignment & Mechanistic Causality
1 H 12.501H, broad singlet-COOH : Highly deshielded due to acidic proton exchange.
1 H 4.352H, multipletC6-H 2​ (O-CH 2​ ) : Deshielded by adjacent electronegative oxygen.
1 H 3.052H, multipletC5-H 2​ (S-CH 2​ ) : Less deshielded than C6 due to sulfur's lower electronegativity.
1 H 2.253H, singletC2-CH 3​ : Allylic methyl group attached to the conjugated double bond.
13 C 166.5QuaternaryC=O (Acid) : Carbonyl carbon.
13 C 160.2QuaternaryC2 (=C-O) : Deshielded by both the double bond and ring oxygen.
13 C 105.4QuaternaryC3 (=C-S) : Alpha to the carbonyl, shielded relative to C2.
13 C 66.8Secondary (CH 2​ )C6 (O-CH 2​ ) : Aliphatic carbon adjacent to oxygen.
13 C 26.3Secondary (CH 2​ )C5 (S-CH 2​ ) : Aliphatic carbon adjacent to sulfur.
13 C 19.1Primary (CH 3​ )C2-CH 3​ : Aliphatic methyl carbon.

Fourier-Transform Infrared (FTIR) Spectroscopy

Rationale and Causality

FTIR is utilized to confirm the presence of the hydrogen-bonded carboxylic acid and the endocyclic double bond. We utilize a 1:100 analyte-to-KBr ratio. The causality here is strict adherence to the Beer-Lambert law; higher concentrations lead to detector saturation and peak flattening, obscuring fine vibrational structure.

Self-Validating Experimental Protocol
  • Moisture Control: Dry KBr powder at 110°C for 24 hours. Self-validation step: A background scan of the empty sample compartment is acquired immediately prior to sample analysis to mathematically subtract ambient CO 2​ and atmospheric moisture.

  • Pellet Preparation: Weigh 2 mg of the analyte and 198 mg of anhydrous KBr. Triturate in an agate mortar until a homogeneous, fine powder is achieved.

  • Pressing: Apply 10 tons of force for 2 minutes using a hydraulic press to form a translucent pellet.

  • Acquisition: Scan the pellet from 4000 to 400 cm −1 (32 scans, 4 cm −1 resolution).

Diagnostic Vibrational Modes
Wavenumber (cm −1 )IntensityVibrational ModeStructural Implication
3300 – 2500Strong, BroadO-H stretchCharacteristic of hydrogen-bonded carboxylic acid dimers.
1685Strong, SharpC=O stretchConjugated carboxylic acid carbonyl.
1620MediumC=C stretchEndocyclic double bond conjugated with the carbonyl.
1240StrongC-O stretchAsymmetric stretching of the ring C-O-C and acid C-O.

Mass Spectrometry (ESI-MS)

Rationale and Causality

Electrospray Ionization (ESI) in negative ion mode is the optimal choice for this molecule. The causality is simple: the carboxylic acid moiety readily loses a proton (deprotonation) in the presence of a weak base, yielding a highly stable [M-H] anion. This provides a much stronger and cleaner signal compared to positive mode ionization.

Self-Validating Experimental Protocol
  • Sample Preparation: Prepare a 1 µg/mL solution of the analyte in LC-MS grade Methanol:Water (50:50) containing 0.1% NH 4​ OH to promote deprotonation.

  • Infusion: Infuse directly at 10 µL/min into the ESI source.

  • Parameters: Set the capillary voltage to 2.5 kV (negative mode), desolvation temperature to 300°C, and record spectra from m/z 50 to 500. Self-validation step: Run a solvent blank immediately before the sample to ensure the m/z 159 peak is not a background contaminant.

Fragmentation Pathway

The exact mass of 5,6-dihydro-2-methyl-1,4-oxathiine-3-carboxylic acid (C 6​ H 8​ O 3​ S) is 160.02 Da. In negative mode, the molecular ion appears at m/z 159 [M-H] . Upon collision-induced dissociation (CID), the primary fragmentation pathway is a rapid decarboxylation (loss of CO 2​ , 44 Da), followed by a retro-Diels-Alder-like cleavage of the oxathiine ring (loss of C 2​ H 4​ , 28 Da).

Fragmentation M1 Molecular Ion [M-H]⁻ m/z 159 M2 Decarboxylation [M-H-CO₂]⁻ m/z 115 M1->M2 - CO₂ (44 Da) M3 Ring Cleavage Fragment m/z 87 M2->M3 - C₂H₄ (28 Da)

ESI-MS negative mode fragmentation pathway highlighting primary decarboxylation.

References

  • Corbeil, M. A., Curcumelli-Rodostamo, M., Fanning, R. J., Graham, B. A., Kulka, M., & Pierce, J. B. (1973). "Ring Opening of Dihydro-1,4-oxathiins." Canadian Journal of Chemistry, 51(16), 2650-2658.[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 21307, Carboxin." PubChem, 2025.[Link]

Sources

Foundational

The Thermal Stability and Degradation Landscape of 2-Methyl-1,4-oxathiine-3-carboxylic Acid: A Comprehensive Technical Guide

Executive Briefing 2-Methyl-1,4-oxathiine-3-carboxylic acid (often isolated as its 5,6-dihydro derivative) is a critical synthon in the development of Succinate Dehydrogenase Inhibitor (SDHI) fungicides, most notably Car...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Briefing

2-Methyl-1,4-oxathiine-3-carboxylic acid (often isolated as its 5,6-dihydro derivative) is a critical synthon in the development of Succinate Dehydrogenase Inhibitor (SDHI) fungicides, most notably Carboxin and Oxycarboxin. For researchers and formulation scientists, understanding the thermal stability and degradation profile of this carboxylic acid intermediate is paramount. Its stability dictates the parameters for active pharmaceutical ingredient (API) synthesis, formulation shelf-life, and environmental fate modeling.

This whitepaper provides an in-depth analysis of the molecule’s structural vulnerabilities, thermal kinetics, and forced degradation pathways, supported by self-validating analytical protocols designed for modern drug development and agrochemical laboratories.

Structural Mechanistics and Lability Sites

The degradation profile of 2-Methyl-1,4-oxathiine-3-carboxylic acid is governed by two highly reactive moieties within its structure:

  • The Oxathiine Heterocycle: The thioether linkage (–S–) is highly susceptible to electrophilic attack and reactive oxygen species (ROS). Under oxidative or photolytic stress, this sulfur atom acts as a primary reaction center, undergoing sequential oxidation to form sulfoxide and sulfone derivatives .

  • The Carboxylic Acid Group: While stable in neutral aqueous solutions, the free carboxylic acid is prone to thermal decarboxylation. The electron-withdrawing nature of the adjacent heterocyclic double bond facilitates the loss of CO₂ when the compound is subjected to elevated temperatures.

Pathway A 2-Methyl-1,4-oxathiine-3-carboxylic acid B Thermal Stress (>150°C) A->B Heat C Oxidative Stress (ROS / Peroxides) A->C Oxidation D Photolytic Stress (UV / Sunlight) A->D Irradiation E Decarboxylation & SOx Emission B->E Pyrolysis F Sulfoxide Intermediate C->F S-Oxidation D->F Photo-oxidation H Ring Cleavage & Photo-oxidation D->H C-S Bond Breakage G Sulfone Derivative F->G Further Oxidation

Fig 1. Primary degradation pathways of 2-Methyl-1,4-oxathiine-3-carboxylic acid under stress.

Thermal and Environmental Degradation Kinetics

Thermal Decomposition

Solid-state thermal analysis reveals that the compound is stable at standard ambient temperatures. However, upon reaching its melting point (~110°C–115°C), the liquid phase rapidly undergoes thermal degradation. Pyrolysis initiates via decarboxylation, followed by the catastrophic breakdown of the oxathiine ring, which emits highly toxic sulfur oxides (SOx) and nitrogenous byproducts if aminated downstream .

Aqueous Photolysis and Hydrolysis

Like its downstream SDHI derivatives, the acid is highly photolabile. In aqueous environments exposed to simulated sunlight, the thioether sulfur acts as a chromophore for singlet oxygen, leading to rapid photo-oxidation. The photolytic half-life (DT50) is typically less than 3 hours . Conversely, the compound exhibits robust hydrolytic stability between pH 5 and 7, only degrading under extreme alkaline conditions via nucleophilic attack on the carboxylate carbon.

Quantitative Data Summaries

Table 1: Physicochemical & Thermal Properties

ParameterValue / ObservationAnalytical Method
Molecular Weight 160.19 g/mol Mass Spectrometry (ESI-)
Melting Point Range ~110°C - 115°CDSC (10°C/min, N₂ atm)
Primary Thermal Degradants CO₂, SOx, aliphatic fragmentsTGA-FTIR
Hydrolytic DT50 (pH 7, 25°C) > 30 days (Highly Stable)HPLC-UV
Photolytic DT50 (Aqueous) < 3 hours (Highly Labile)Xenon Arc / LC-MS/MS

Table 2: Forced Degradation Matrix & Expected Outcomes

StressorConditionsPrimary MechanismExpected Major Degradant
Thermal (Solid) 150°C for 24hDecarboxylation2-Methyl-1,4-oxathiine
Oxidative 3% H₂O₂, 24hS-OxidationSulfoxide & Sulfone species
Photolytic UV-Vis (Xenon), 12hPhoto-oxidationSulfoxide & Ring-opened acetates
Hydrolytic (Acid) 0.1M HCl, 80°C, 7dAcid CatalysisMinimal degradation
Hydrolytic (Base) 0.1M NaOH, 80°C, 7dNucleophilic AttackRing-opened carboxylate salts

Methodological Frameworks: Self-Validating Protocols

To establish trustworthiness in degradation profiling, experimental designs must embed causality and self-validation. The following protocols ensure that mass balance is maintained and that orthogonal detection methods prevent "invisible" degradants from skewing stability data.

Workflow S1 API Preparation (Standardization) S2 Forced Degradation (Thermal/UV/Ox) S1->S2 Aliquot S4 TGA-DSC-FTIR (Evolved Gas) S1->S4 Solid State S3 LC-MS/MS & DAD (Mass Balance) S2->S3 Sampling S5 Kinetic Modeling (Data Synthesis) S3->S5 Elucidation S4->S5 Thermal Data

Fig 2. Self-validating analytical workflow for stability and degradation profiling.

Protocol A: Stability-Indicating LC-MS/MS Workflow for Forced Degradation

Causality Check: A Diode Array Detector (DAD) is used in series with the Mass Spectrometer. DAD ensures accurate mass balance calculations (verifying that the sum of the degradant peak areas equals the loss of the parent API), while MS provides the structural elucidation of the resulting sulfoxides.

  • Sample Preparation: Dissolve the API in a 50:50 Acetonitrile:Water diluent to a concentration of 1 mg/mL. Reasoning: This mixed solvent ensures complete solubility of both the polar carboxylic acid and its lipophilic ring-cleaved degradants.

  • Stress Application (Photolytic Example): Place 5 mL aliquots into quartz cuvettes. Expose to a Xenon arc lamp (simulated sunlight) for 12 hours. Crucial Step: Simultaneously prepare a foil-wrapped "dark control" placed in the same chamber. Reasoning: This definitively isolates light-induced degradation from ambient thermal degradation.

  • Chromatographic Separation: Inject 5 µL onto a superficially porous particle (SPP) C18 column (e.g., 2.7 µm, 100 x 4.6 mm). Run a gradient of 0.1% Formic Acid in Water to 0.1% Formic Acid in Acetonitrile. Reasoning: SPP columns provide high resolution of structurally similar sulfoxide/sulfone isomers without the excessive backpressure of sub-2-micron columns.

  • Data Processing: Calculate the mass balance by comparing the total peak area of the stressed sample against the unstressed control at the isosbestic point.

Protocol B: Advanced Thermal Profiling via TGA-DSC-FTIR

Causality Check: Coupling Thermogravimetric Analysis (TGA) with Fourier Transform Infrared Spectroscopy (FTIR) allows for the real-time identification of evolved gases, confirming the exact temperature at which decarboxylation (CO₂ release) and ring cleavage (SOx release) occur.

  • DSC Analysis (Phase Transitions): Weigh 3–5 mg of the sample into a hermetically sealed aluminum pan with a laser-drilled pinhole. Reasoning: The pinhole allows evolved gases to escape slowly, preventing pan rupture while maintaining a self-generated atmosphere to accurately capture the melting endotherm before the decomposition exotherm begins. Heat from 25°C to 200°C at 10°C/min.

  • TGA-FTIR Execution (Degradation Profiling): Weigh 10 mg into a platinum TGA pan. Purge the furnace with dry Nitrogen at 50 mL/min. Reasoning: An inert nitrogen atmosphere prevents oxidative degradation, isolating pure thermal pyrolysis.

  • Heating & Detection: Heat the sample at 10°C/min up to 400°C. Sweep the evolved gases via a heated transfer line (200°C to prevent condensation) into the FTIR gas cell. Monitor the IR spectra at 2350 cm⁻¹ (CO₂) and 1360 cm⁻¹ (SO₂) to map the degradation kinetics against the mass loss curve.

Conclusion

The stability of 2-Methyl-1,4-oxathiine-3-carboxylic acid is a delicate balance of robust hydrolytic resistance and extreme photolytic/oxidative lability. By deploying orthogonal, self-validating analytical techniques—such as TGA-FTIR for thermal pyrolysis and LC-MS/MS for photo-oxidation—researchers can accurately map its degradation profile. This mechanistic understanding is essential for optimizing the synthesis of SDHI fungicides, designing protective formulations, and ensuring long-term environmental safety.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 21307, Carboxin." PubChem,[Link].

  • "Carboxin and Diuron Adsorption Mechanism on Sunflower Husks Biochar and Goethite in the Single/Mixed Pesticide Solutions." National Institutes of Health (PMC),[Link].

  • "Photodegradation of the Fungicide Isopyrazam in Aqueous Solution: Kinetics, Photolytic Pathways, and Aquatic Toxicity." Journal of Agricultural and Food Chemistry (ACS Publications),[Link].

Exploratory

Mechanism of Action of 1,4-Oxathiine Derivatives in Agricultural Chemistry: A Comprehensive Technical Guide

Executive Summary 1,4-oxathiine derivatives—most notably carboxin and its oxidized analog, oxycarboxin—represent a watershed moment in agricultural chemistry. Introduced in the late 1960s, they were the first systemic fu...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1,4-oxathiine derivatives—most notably carboxin and its oxidized analog, oxycarboxin—represent a watershed moment in agricultural chemistry. Introduced in the late 1960s, they were the first systemic fungicides capable of translocating through plant tissues to protect newly growing foliage[1]. Today, they are classified by the Fungicide Resistance Action Committee (FRAC) as Group 7 Succinate Dehydrogenase Inhibitors (SDHIs)[2]. This whitepaper provides an in-depth mechanistic analysis of 1,4-oxathiines, detailing their structural biology, enzymatic interference, laboratory validation protocols, and the evolutionary arms race of fungal resistance.

Chemical Profile & Structural Biology

Carboxin (2-methyl-N-phenyl-5,6-dihydro-1,4-oxathiine-3-carboxamide) is a benzanilide analog characterized by a 1,4-oxathiine heterocyclic ring linked to an aniline moiety via an amide bridge[1]. This structural motif is highly conserved among early SDHIs because the amide bond acts as a critical hydrogen-bond donor/acceptor within the target enzyme's binding pocket. Oxycarboxin shares this core but features a sulfone group, tailoring its physicochemical properties for foliar application against rust diseases, whereas carboxin is predominantly utilized as a seed treatment against soil-borne Basidiomycetes[2],[3].

Mechanism of Action: Complex II Inhibition

The fungicidal efficacy of 1,4-oxathiines is rooted in the targeted disruption of mitochondrial respiration. The primary target is Succinate Dehydrogenase (SDH, or Complex II), a unique multi-subunit enzyme that bridges the Tricarboxylic Acid (TCA) cycle and the Electron Transport Chain (ETC)[4],[5].

SDH consists of four subunits:

  • SdhA: A flavoprotein that oxidizes succinate to fumarate.

  • SdhB: An iron-sulfur protein that channels extracted electrons.

  • SdhC & SdhD: Integral membrane proteins that anchor the complex and form the ubiquinone-binding pocket (Qp site).

Mechanistic Interference

During normal respiration, electrons flow from succinate through the SdhB iron-sulfur clusters to reduce ubiquinone to ubiquinol at the Qp site[5]. Carboxin acts as a potent, competitive inhibitor by binding directly to the Qp site[4]. The amide moiety of the 1,4-oxathiine derivative forms critical hydrogen bonds with the surrounding amino acid residues (often involving highly conserved Histidine and Tyrosine residues in SdhB/C/D), sterically occluding ubiquinone[6]. This blockade arrests the electron transport chain, collapses the mitochondrial proton motive force, and halts cellular ATP production, ultimately starving the fungal pathogen[5].

MoA Succinate Succinate (TCA Cycle) SDH Succinate Dehydrogenase (Complex II) Succinate->SDH Oxidation Fumarate Fumarate SDH->Fumarate Ubiquinone Ubiquinone (Native Acceptor) SDH->Ubiquinone Electron Transfer Carboxin 1,4-Oxathiine (Carboxin) Carboxin->SDH Binds Qp-site Carboxin->Ubiquinone Steric Blockade ETC Electron Transport Chain (Halted) Ubiquinone->ETC No e- flow

Mechanism of Action: 1,4-oxathiine inhibition of Complex II.

Experimental Validation: SDH Inhibition Assay

To quantify the inhibitory potency ( IC50​ ) of 1,4-oxathiine derivatives, application scientists rely on self-validating in vitro enzymatic assays. The standard protocol utilizes 2,6-dichlorophenolindophenol (DCIP) as a colorimetric surrogate for ubiquinone[7].

Causality in Assay Design

Native ubiquinone is highly lipophilic, making its reduction difficult to monitor spectrophotometrically in aqueous buffers. DCIP is a water-soluble electron acceptor that exhibits a strong blue color (absorbing at 600 nm) in its oxidized state and becomes colorless upon reduction[7]. By coupling succinate oxidation to DCIP reduction, we create a direct, real-time optical readout of SDH activity.

Step-by-Step Protocol
  • Enzyme Preparation: Isolate active SDH (Complex II) from porcine hearts or target fungal mitochondria via differential centrifugation to preserve the structural integrity of the membrane-bound SdhC/D subunits[7].

  • Reaction Buffer Formulation: Prepare a 1.8 mL reaction mixture containing 100 mM Phosphate-Buffered Saline (PBS, pH 7.4), 0.3 mM EDTA, 20 mM succinate, and 53 μM DCIP[7].

    • Causality Check: EDTA chelates divalent cations, preventing non-specific metalloprotease activity and spontaneous DCIP oxidation, ensuring a stable baseline.

  • Baseline Measurement: Equilibrate the mixture at 30°C. Add the SDH enzyme and monitor the baseline decrease in absorbance at 600 nm (extinction coefficient = 21 mM⁻¹ cm⁻¹)[7]. This step creates a self-validating system by proving the enzyme is active before inhibition.

  • Inhibitor Titration: Introduce the 1,4-oxathiine derivative (e.g., carboxin) dissolved in DMSO at varying logarithmic concentrations.

  • Kinetic Readout & IC50​ Calculation: Measure the attenuated rate of DCIP reduction. Plot the fractional inhibition of the initial velocity against the log of the inhibitor concentration to derive the IC50​ value[7].

Assay Mito 1. SDH Isolation (Centrifugation) Mix 2. Buffer Setup (PBS, EDTA, Succinate, DCIP) Mito->Mix Incubate 3. Inhibitor Titration (Add 1,4-Oxathiine) Mix->Incubate Read 4. Spectrophotometry (Monitor A600 Drop) Incubate->Read Calc 5. IC50 Calculation (Dose-Response Curve) Read->Calc

Step-by-step spectrophotometric SDH inhibition assay workflow.

Fungal Resistance Mechanisms

The persistent agricultural application of SDHIs has exerted immense selection pressure, leading to the emergence of resistant phytopathogenic fungal strains[6]. Resistance to 1,4-oxathiines is predominantly driven by target-site mutations within the genes encoding the SdhB, SdhC, and SdhD subunits[6].

Mechanistic Causality of Resistance

Mutations such as H277Y in the SdhB subunit or various substitutions in SdhC/D alter the topological and electrostatic landscape of the Qp pocket[6]. These structural shifts eliminate critical hydrogen bonds required for the stable docking of the carboxamide moiety of 1,4-oxathiines. Consequently, the binding affinity for the fungicide drops precipitously. However, because the native substrate (ubiquinone) possesses a different binding thermodynamic profile, the mutated enzyme retains sufficient catalytic efficiency to sustain fungal respiration and survival[6].

Resistance WT Wild-Type SDH (High Carboxin Affinity) Mut SdhB/C/D Mutations (e.g., H277Y) WT->Mut Fungicide Pressure Pocket Altered Qp-site Topology Mut->Pocket Resist Reduced Inhibitor Binding (Fungal Survival) Pocket->Resist

Evolution of fungal resistance via SDH subunit mutations.

Comparative Analysis: 1st Generation vs. Next-Generation SDHIs

To overcome resistance and broaden the spectrum of activity beyond Basidiomycetes, modern agrochemistry has evolved beyond the 1,4-oxathiine core, developing next-generation SDHIs with diverse heterocyclic scaffolds (e.g., pyrazoles, pyridines)[4].

Fungicide GenerationCompoundChemical ClassPrimary Target PathogensResistance Risk
1st Gen Carboxin1,4-oxathiine carboxamideBasidiomycetes (smuts, bunts)[4]Medium to High
1st Gen Oxycarboxin1,4-oxathiine sulfoneRust diseases (ornamentals)[2]Medium to High
Next Gen BoscalidPyridine-carboxamideBroad spectrum (Botrytis, Alternaria)[5]High
Next Gen PenthiopyradPyrazole-carboxamideBroad spectrum[4]High

Conclusion

1,4-oxathiine derivatives laid the biochemical foundation for one of the most important classes of agricultural fungicides. By specifically targeting the ubiquinone-binding site of mitochondrial Complex II, carboxin and oxycarboxin effectively paralyze fungal energy metabolism. Understanding their mechanism of action, rigorously validating their efficacy through kinetic assays, and monitoring the structural basis of emerging resistance remain critical imperatives for researchers developing the next generation of resilient crop protection agents.

References

  • Carboxin. Wikipedia.
  • A Comparative Guide to Carboxin and New Gener
  • Carboxin and Oxycarboxin Use and Usage.
  • SDHI Fungicide Toxicity and Associated Adverse Outcome P
  • Molecular Mechanisms of Succinate Dehydrogenase Inhibitor Resistance in Phytopathogenic Fungi. Research in Plant Disease.
  • Discovery of a Fungicide Candidate Targeting Succinate Dehydrogenase via Computational Substitution Optimization.
  • Oxycarboxin. Wikipedia.

Sources

Foundational

Analytical Profiling and High-Resolution Mass Spectrometry of 2-Methyl-1,4-oxathiine-3-carboxylic Acid

Executive Summary In the highly regulated landscape of agrochemical development and environmental monitoring, the precise physicochemical characterization of active ingredients and their precursors is non-negotiable. 2-M...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the highly regulated landscape of agrochemical development and environmental monitoring, the precise physicochemical characterization of active ingredients and their precursors is non-negotiable. 2-Methyl-5,6-dihydro-1,4-oxathiine-3-carboxylic acid (C₆H₈O₃S) serves as the foundational pharmacophore for a major class of succinate dehydrogenase inhibitor (SDHI) fungicides, most notably carboxin[1][2].

This technical whitepaper delineates the critical distinction between the compound's macroscopic molecular weight and its monoisotopic exact mass. Furthermore, it establishes a self-validating analytical framework for its empirical determination via High-Resolution Mass Spectrometry (HRMS), ensuring absolute structural confidence during synthesis, reaction monitoring, and degradation tracking.

Physicochemical Parameters & Mass Discrepancy Analysis

In analytical chemistry, distinguishing between average molecular weight and exact monoisotopic mass is a fundamental requirement for structural elucidation.

  • Molecular Weight (160.191 g/mol ): Calculated using the abundance-weighted average of all isotopes for each element present in the molecule[3][4]. This value is utilized exclusively for bulk macroscopic measurements, such as calculating stoichiometry and molarity for synthetic reactions.

  • Exact Mass (160.01941 Da): Calculated using only the most abundant, lowest-mass isotope of each element (¹²C, ¹H, ¹⁶O, ³²S)[1]. Because mass spectrometers measure individual ions rather than bulk populations, the exact mass is the parameter utilized for high-resolution structural identification and formula generation.

Quantitative Profiling Summary
ParameterValueCausality / Significance
IUPAC Name 2-methyl-5,6-dihydro-1,4-oxathiine-3-carboxylic acidDefines the heterocyclic oxathiine core essential for bioactivity.
Molecular Formula C₆H₈O₃SDetermines the elemental composition and isotopic distribution[1].
Molecular Weight 160.191 g/mol Average mass used for bulk stoichiometric calculations in synthesis[3][4].
Exact Mass (Monoisotopic) 160.01941 DaCritical for HRMS identification and mass defect analysis[1].
[M+H]⁺ Ion (m/z) 161.02669Primary target for positive-mode ESI-MS detection[1].
[M-H]⁻ Ion (m/z) 159.01213Primary target for negative-mode ESI-MS detection[1].

Mechanistic Pathway: From Oxathiine Core to SDHI Action

2-Methyl-1,4-oxathiine-3-carboxylic acid is not typically deployed as an end-product; rather, it is the critical intermediate synthesized prior to amidation. Through a formal condensation reaction with aniline, the carboxylic acid group is converted into an anilide, yielding the systemic fungicide carboxin [5][6].

Carboxin exerts its biological effect by binding to the ubiquinone-binding site of Complex II (succinate dehydrogenase) in the fungal mitochondrial respiratory chain[2][5]. This halts electron transport and ATP production, leading to fungal apoptosis. Tracking the exact mass of the oxathiine precursor is vital during environmental monitoring to detect the hydrolysis of the carboxamide bond back to the inactive carboxylic acid state.

SDHI_Pathway A 2-Methyl-1,4-oxathiine- 3-carboxylic acid B Amidation (+ Aniline) A->B Synthesis C Carboxin (SDHI Fungicide) B->C Condensation D Complex II (SDH) Inhibition C->D Binding E Fungal Respiration Halt D->E Apoptosis

Synthetic pathway from oxathiine precursor to SDHI fungicidal mechanism of action.

Analytical Methodology: Self-Validating HRMS Protocol

To unequivocally identify 2-methyl-1,4-oxathiine-3-carboxylic acid in complex matrices (e.g., soil extracts or synthetic aliquots), a rigorous LC-ESI-QTOF-MS protocol is required. The following methodology is designed as a self-validating system , ensuring that every analytical choice is internally calibrated for maximum trustworthiness.

Phase 1: Sample Preparation and Matrix Management
  • Action: Dissolve the analyte in LC-MS grade Methanol:Water (50:50, v/v) spiked with 0.1% Formic Acid (FA).

  • Causality: The 50:50 organic-aqueous ratio ensures complete solubilization of the moderately polar oxathiine ring while preventing solvent-front distortion during injection. Formic acid acts as a crucial proton donor, driving the chemical equilibrium toward the protonated state to maximize the abundance of the [M+H]⁺ pseudomolecular ion at m/z 161.02669[1].

Phase 2: UHPLC Chromatographic Separation
  • Action: Inject 2 µL onto a sub-2 µm C18 UHPLC column, utilizing a gradient elution of Water (0.1% FA) and Acetonitrile (0.1% FA).

  • Causality: The hydrophobic C18 stationary phase selectively retains the oxathiine core, separating it from highly polar matrix interferents (e.g., salts or unreacted polar precursors). The sub-2 µm particle size minimizes eddy diffusion, yielding ultra-sharp chromatographic peaks that concentrate the analyte into the MS source, thereby exponentially increasing the signal-to-noise (S/N) ratio.

Phase 3: ESI-QTOF Mass Spectrometry (Self-Validation Step)
  • Action: Operate the Quadrupole Time-of-Flight (QTOF) mass spectrometer in positive Electrospray Ionization (ESI+) mode with a mass resolution exceeding 30,000 (FWHM). Concurrently, infuse a lock-mass calibrant (e.g., Leucine Enkephalin, m/z 556.2771) via a reference sprayer.

  • Causality: High mass resolution is mandatory to resolve the target from isobaric background noise. The continuous infusion of a lock-mass creates the self-validating mechanism : it provides real-time correction of the mass axis against environmental temperature drifts or electronic fluctuations in the TOF flight tube. This ensures the mass accuracy remains within the strict <2 ppm threshold required for empirical validation.

Phase 4: Data Processing and Mass Defect Analysis
  • Action: Extract the ion chromatogram (EIC) at m/z 161.0267 using a narrow mass tolerance window (±5 ppm). Compare the empirical isotopic pattern against the theoretical model for C₆H₉O₃S⁺.

  • Causality: Sulfur possesses a unique exact mass (³²S = 31.972071 Da) and a distinct isotopic signature (³⁴S natural abundance ≈ 4.2%). By validating both the exact mass and the A+2 isotopic ratio, the system definitively confirms the presence of the sulfur-containing oxathiine ring, eliminating false positives from non-sulfur-containing isobaric interferences.

HRMS_Workflow S1 Sample Preparation MeOH:H2O + 0.1% FA S2 UHPLC Separation C18 Gradient Elution S1->S2 S3 ESI Ionization Positive Mode [M+H]+ S2->S3 S4 QTOF Analysis Lock-Mass Calibration S3->S4 S5 Data Processing Mass Defect & Isotope Check S4->S5

Self-validating HRMS experimental workflow for exact mass determination.

References

  • 2-methyl-5,6-dihydro-1,4-oxathiine-3-carboxylic acid (CID 539946) . PubChem Database. National Center for Biotechnology Information. Available at:[Link]

  • Carboxin (CID 21307) . PubChem Database. National Center for Biotechnology Information. Available at:[Link]

  • Carboxin (Ref: D 735) . Pesticide Properties DataBase (PPDB). University of Hertfordshire. Available at:[Link]

Sources

Exploratory

historical discovery and development of 1,4-oxathiine-3-carboxylic acids

The Genesis and Evolution of 1,4-Oxathiine-3-Carboxylic Acids: A Paradigm Shift in Systemic Fungicides and SDHI Development Abstract The discovery of 1,4-oxathiine-3-carboxylic acid derivatives in the mid-1960s marked a...

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Author: BenchChem Technical Support Team. Date: April 2026

The Genesis and Evolution of 1,4-Oxathiine-3-Carboxylic Acids: A Paradigm Shift in Systemic Fungicides and SDHI Development

Abstract

The discovery of 1,4-oxathiine-3-carboxylic acid derivatives in the mid-1960s marked a watershed moment in agricultural chemistry. As the first true systemic fungicides, these compounds overcame the limitations of surface-level protectants by translocating through plant vascular systems to eradicate deep-seated fungal infections. This whitepaper provides an in-depth technical analysis of the historical discovery, molecular mechanism of action, and chemical synthesis of 1,4-oxathiines, specifically focusing on the pioneering succinate dehydrogenase inhibitors (SDHIs): carboxin and oxycarboxin.

Historical Context: The Discovery that Changed Agriculture

Prior to the 1960s, fungal disease control relied heavily on multi-site inorganic salts (e.g., Bordeaux mixture) and organic protectants (e.g., dithiocarbamates) 1[1]. These agents were strictly prophylactic; they remained on the plant surface and were incapable of curing existing infections.

This paradigm was shattered in 1966 when researchers B. von Schmeling and M. Kulka at Uniroyal Chemical Company reported the systemic fungicidal activity of 1,4-oxathiin derivatives 2[2]. The lead compound, carboxin (marketed as Vitavax), was the first synthetic fungicide developed to exhibit true translocation—the ability to move from the application site into the plant's internal tissues 3[3].

The Causality of Systemic Action: Carboxin's highly specific lipophilicity and molecular weight allowed it to penetrate the seed cuticle. This was a critical biophysical advantage because it enabled the eradication of Ustilago nuda (loose smut) and Ustilago tritici, pathogens that establish their mycelia deep inside the embryo of developing barley and wheat kernels 4[4]. Surface protectants could not reach these embryos, making carboxin the first example of fungicidal therapeutic (curative) activity used in global agriculture 4[4].

Mechanistic Grounding: Succinate Dehydrogenase Inhibition (SDHI)

Carboxin and its derivatives established the Succinate Dehydrogenase Inhibitor (SDHI) class of fungicides. They target Complex II (succinate:ubiquinone oxidoreductase) of the fungal mitochondrial respiratory chain 2[2].

Complex II is a membrane-anchored protein linking the Krebs cycle to mitochondrial respiration. It consists of four subunits: SDHA (flavoprotein), SDHB (iron-sulfur protein), and the membrane-anchoring subunits SDHC and SDHD 2[2]. 1,4-oxathiines act as competitive inhibitors by specifically binding to the ubiquinone reduction site formed by SDHC and SDHD 5[5]. This binding physically blocks the electron transport from the heme group to ubiquinone, thereby arresting the oxidation of succinate to fumarate, disrupting energy (ATP) production, and halting nucleic acid synthesis 6[6].

SDHI_Pathway Succinate Succinate SDHA SDHA (Flavoprotein) Succinate Oxidation Succinate->SDHA e- donor Fumarate Fumarate SDHA->Fumarate product SDHB SDHB (Fe-S Clusters) Electron Relay SDHA->SDHB e- transfer SDHC_D SDHC / SDHD Membrane Anchor & Ubiquinone Site SDHB->SDHC_D e- transfer Ubiquinone Ubiquinone (CoQ) SDHC_D->Ubiquinone e- transfer Carboxin 1,4-Oxathiine (Carboxin) Competitive Inhibitor Carboxin->SDHC_D Blocks Ubiquinone Binding

Mitochondrial Complex II electron transport blockade by 1,4-oxathiine derivatives.

Chemical Synthesis and Structural Evolution

The industrial synthesis of the 1,4-oxathiine heterocyclic core relies on a highly efficient, multi-step cyclization process. The reaction typically begins with the condensation of an acetoacetanilide derivative with 2-mercaptoethanol (or bis(2-hydroxyethyl) disulfide) in the presence of a base like sodium hydroxide 7[7]. This forms an intermediate thioether, which is subsequently subjected to acid-catalyzed cyclization using p-toluenesulfonic acid (PTSA) to yield the final 1,4-oxathiine ring 7[7].

Synthesis_Workflow Step1 Acetoacetanilide + 2-Mercaptoethanol Step2 Base-Catalyzed Condensation (NaOH, Toluene) Step1->Step2 Step3 Intermediate: Thioether Formation Step2->Step3 Nucleophilic Attack Step4 Acid-Catalyzed Cyclization (p-Toluenesulfonic Acid, Reflux) Step3->Step4 Step5 Dehydration (-H2O) via Dean-Stark Step4->Step5 Protonation of OH Step6 Carboxin (1,4-Oxathiine Core) Step5->Step6 Ring Closure

Step-by-step synthetic workflow for the 1,4-oxathiine core of carboxin.

To expand the biological spectrum, carboxin can be oxidized using hydrogen peroxide in a two-phase system of formic acid to produce oxycarboxin, a sulfone derivative 8[8]. This oxidation alters the sulfur oxidation state from +2 to +6, granting the molecule higher water solubility and environmental persistence, making it ideal for foliar application against rusts 8[8].

Quantitative Data Summary
CompoundIUPAC NameMolecular WeightWater Solubility (25°C)Primary ApplicationTarget Fungi
Carboxin 6-methyl-N-phenyl-2,3-dihydro-1,4-oxathiine-5-carboxamide235.30 g/mol ~170 mg/LSeed TreatmentBasidiomycetes (Smuts)
Oxycarboxin 6-methyl-4,4-dioxo-N-phenyl-2,3-dihydro-1,4-oxathiine-5-carboxamide267.30 g/mol 1,400 mg/LFoliar SprayBasidiomycetes (Rusts)

Experimental Methodologies: Synthesis & Validation

The following protocols outline the synthesis of the 1,4-oxathiine core and the biochemical validation of its SDHI activity. Both protocols are designed as self-validating systems.

Protocol 1: Synthesis of Carboxin via Acid-Catalyzed Cyclization

Objective: Synthesize the 1,4-oxathiine ring from an acyclic thioether precursor.

  • Condensation: In a reaction vessel, combine acetoacetanilide (1090 kg/t equivalent) with 2-mercaptoethanol (490 kg/t equivalent) in an aqueous sodium hydroxide solution 9[9].

    • Causality: NaOH deprotonates the thiol group of 2-mercaptoethanol, generating a highly nucleophilic thiolate anion that attacks the electrophilic alpha-carbon of the acetoacetanilide derivative, forming the intermediate 2-(2-hydroxyethylthio)acetoacetanilide.

  • Extraction: Extract the intermediate into an inert organic solvent such as toluene to facilitate phase separation 7[7].

  • Cyclization (Self-Validating Step): Add a catalytic amount of p-toluenesulfonic acid (PTSA) (approx. 30 kg/t equivalent) to the toluene mixture 9[9]. Heat the mixture to reflux using a Dean-Stark apparatus.

    • Causality: PTSA protonates the terminal hydroxyl group of the intermediate, converting it into a superior leaving group (water).

    • Validation: Toluene allows for the azeotropic distillation of water. The physical accumulation of water in the Dean-Stark trap provides real-time, stoichiometric validation that the dehydration and ring-closure are proceeding successfully.

  • Isolation: Cool the mixture to induce crystallization. Carboxin precipitates as off-white, needle-like crystals, which are isolated via filtration 9[9].

Protocol 2: Validation of SDH Inhibition via DCIP Reduction Assay

Objective: Confirm the specific inhibition of Complex II by the synthesized 1,4-oxathiine.

  • Enzyme Preparation: Isolate intact mitochondria from a susceptible fungal strain (e.g., Ustilago maydis) via differential centrifugation 10[10].

  • Assay Setup: In a spectrophotometer cuvette, combine a buffered solution (pH 7.4) of the mitochondrial suspension, 20 mM succinate (substrate), and 50 µM dichlorophenolindophenol (DCIP).

    • Causality: DCIP acts as an artificial terminal electron acceptor. It intercepts electrons from the oxidation of succinate before they reach Complex III 10[10].

  • Inhibitor Introduction & Spectrophotometric Validation: Introduce 100 µM of the synthesized carboxin to the cuvette. Monitor absorbance at 600 nm.

    • Validation: Oxidized DCIP is deep blue, while reduced DCIP is colorless. In an active, uninhibited system, the absorbance at 600 nm will rapidly drop as succinate is oxidized. Upon the addition of active carboxin, the absorbance drop will immediately halt, visually and quantitatively validating the blockade of the succinate-DCIP reductase pathway 10[10].

References

  • Morton, V., & Staub, T. (2008). Milestones in Fungicide Discovery: Chemistry that Changed Agriculture. APS Journals. 1

  • von Schmeling, B., & Kulka, M. (1966). Systemic fungicidal activity of 1,4-oxathiin derivatives. Science, 152, 659-660. (Cited via CABI Digital Library). 2

  • Eberlin, L., & Frampton, C. S. (2018). Two polymorphic forms of the oxathiin systemic fungicide active carboxine. Brunel University London / PMC. 3

  • SciSpace (2010). Curative and Eradicative Effects of Fungicides.4

  • Glättli, A., Grote, T., & Stammler, G. (2011). SDH-Inhibitors: History, Biological Performance and Molecular Mode of Action. CABI Digital Library. 2

  • Torriani, S. F. F., et al. (2017). Succinate-Dehydrogenase Inhibitor (SDHI) Resistance Evolution in Plant Pathogens. CABI Digital Library. 5

  • Grokipedia (2026). Oxycarboxin: Discovery and Development.6

  • ChemicalBook (2024). Carboxin: Biodegradation and Preparation Method.7

  • Grokipedia (2026). Oxycarboxin: Synthesis and Production.8

  • Guidechem (2021). What are the uses and production method of Carboxin?9

  • Mathre, D. E. (1971). Mode of Action of Oxathiin Systemic Fungicides V. Effect on Electron Transport System of Ustilago maydis and Saccharomyces cerevisiae. ASM Journals. 10

Sources

Protocols & Analytical Methods

Method

step-by-step preparation of carboxin from 2-Methyl-1,4-oxathiine-3-carboxylic acid

Target Audience: Researchers, Application Scientists, and Agrochemical Development Professionals Compound: Carboxin (5,6-dihydro-2-methyl-1,4-oxathiin-3-carboxanilide) Methodology: Two-step amidation via an acid chloride...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Agrochemical Development Professionals Compound: Carboxin (5,6-dihydro-2-methyl-1,4-oxathiin-3-carboxanilide) Methodology: Two-step amidation via an acid chloride intermediate

Introduction & Mechanistic Rationale

Carboxin is a highly effective, first-generation succinate dehydrogenase inhibitor (SDHI) fungicide, historically utilized for controlling basidiomycetous fungi in cereals[1]. In agrochemical and pharmaceutical development, the synthesis of carboxamides from their corresponding carboxylic acids is a fundamental transformation.

Direct condensation of 5,6-dihydro-2-methyl-1,4-oxathiin-3-carboxylic acid with an aromatic amine (aniline) is thermodynamically unfavorable due to the poor leaving group ability of the hydroxyl moiety and the formation of an unreactive ammonium carboxylate salt. To overcome this activation barrier, the protocol relies on a two-step sequence:

  • Electrophilic Activation: The carboxylic acid is reacted with thionyl chloride ( SOCl2​ ) to form 5,6-dihydro-2-methyl-1,4-oxathiin-3-carbonyl chloride. This step converts the stable acid into a highly reactive acylating agent, driven forward by the evolution of SO2​ and HCl gases[2].

  • Nucleophilic Acyl Substitution: The acid chloride is subsequently trapped by aniline. A tertiary amine base (e.g., triethylamine) is often employed to scavenge the generated HCl , preventing the protonation of aniline and ensuring the nucleophilic attack proceeds efficiently[3].

Synthetic Workflow Visualization

G SM 2-Methyl-1,4-oxathiine- 3-carboxylic acid Step1 Activation SOCl₂, Reflux (70°C) SM->Step1 Intermediate 5,6-Dihydro-2-methyl-1,4-oxathiin- 3-carbonyl chloride Step1->Intermediate Step2 Amidation Aniline, TEA, 0-5°C Intermediate->Step2 Product Carboxin (Target Amide) Step2->Product

Workflow for the two-step synthesis of carboxin via an acid chloride intermediate.

Materials and Stoichiometry

Table 1: Reagent Equivalents and Safety Parameters

Reagent / MaterialRoleEquivalentsSafety & Handling Notes
5,6-dihydro-2-methyl-1,4-oxathiin-3-carboxylic acid Starting Material1.0 eqHandle with standard PPE.
Thionyl Chloride ( SOCl2​ ) Activating Agent1.2 - 1.5 eqCorrosive, reacts violently with water. Use strictly in a fume hood[2].
Aniline Nucleophile1.1 eqToxic via inhalation/skin contact.
Triethylamine (TEA) Acid Scavenger1.5 eqFlammable, corrosive.
Chloroform or Benzene Solvent (Step 1)0.5 MInert to SOCl2​ . Ensure anhydrous conditions[3].
Dichloromethane (DCM) Solvent (Step 2)0.2 MAnhydrous grade required.

Experimental Protocol

Step 1: Synthesis of 5,6-dihydro-2-methyl-1,4-oxathiin-3-carbonyl chloride

Self-Validating Checkpoint: The cessation of gas evolution indicates the completion of the chlorination step.

  • Setup: Equip a thoroughly dried round-bottom flask with a magnetic stir bar, a reflux condenser, and a drying tube (or connect to a nitrogen manifold).

  • Reagent Addition: Suspend 5,6-dihydro-2-methyl-1,4-oxathiin-3-carboxylic acid (1.0 eq) in anhydrous chloroform (or benzene)[3].

  • Activation: Slowly add thionyl chloride (1.2 - 1.5 eq) dropwise at room temperature.

  • Reflux: Heat the reaction mixture to 70°C (reflux) with continuous stirring. Maintain reflux for 2 to 3 hours until the solid completely dissolves and the evolution of SO2​ and HCl ceases[2][3].

  • Concentration: Cool the mixture to room temperature. Remove the solvent and excess thionyl chloride in vacuo (rotary evaporation) to yield the crude acid chloride as a viscous syrup or solid[2]. Do not expose to atmospheric moisture.

Step 2: Amidation to Carboxin

Self-Validating Checkpoint: The formation of a white precipitate (TEA·HCl) during aniline addition confirms the acyl substitution is occurring.

  • Preparation: Dissolve the crude acid chloride from Step 1 in anhydrous DCM and cool the flask to 0–5°C using an ice-water bath.

  • Nucleophile Addition: In a separate dry vial, prepare a solution of aniline (1.1 eq) and triethylamine (1.5 eq) in a small volume of anhydrous DCM.

  • Coupling: Add the aniline/TEA solution dropwise to the cooled acid chloride solution over 15–30 minutes to control the exothermic reaction.

  • Maturation: Allow the reaction to slowly warm to room temperature and stir for an additional 2–4 hours.

Step 3: Workup and Purification
  • Quenching: Quench the reaction by adding cold distilled water.

  • Washing: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with:

    • 1M HCl (to remove unreacted aniline and TEA).

    • Saturated aqueous NaHCO3​ (to neutralize any residual acid).

    • Brine (saturated NaCl ).

  • Drying & Evaporation: Dry the organic layer over anhydrous MgSO4​ , filter, and concentrate in vacuo.

  • Recrystallization: Recrystallize the crude solid from ethanol or an acetone/water mixture to yield pure carboxin[2].

Analytical Validation

To ensure the structural integrity of the synthesized carboxin, validate the product against the following expected parameters:

Table 2: Expected Analytical Signatures

Analytical MethodExpected Result / SignatureDiagnostic Value
Melting Point 91.5 – 92.5 °C (A form)[4]Confirms purity and polymorphic form.
FT-IR Spectroscopy ~1650 cm⁻¹ (Amide I, C=O stretch)~1530 cm⁻¹ (Amide II, N-H bend)[4]Confirms the successful conversion of the acid chloride to the secondary amide.
¹H-NMR (DMSO-d6) ~11.5 ppm (s, 1H, N-H)~7.0 - 7.6 ppm (m, 5H, Aromatic)~2.0 ppm (s, 3H, -CH3)[2]Verifies the presence of the aniline ring and the intact oxathiin methyl group.

References

  • Structure-activity relationship of carboxin-related carboxamides as fungicide.
  • Ring Opening of Dihydro-1,4-ox
  • Synthesis and characterization of a systemic fungicide 5, 6-dihydro-2-methyl-1, 4-oxathiin-3-caboxanlido(Vitavax). TSI Journals.
  • The synthesis and fungicidal activity of some novel phosphoramid

Sources

Application

Application Note: Novel Derivatization and Nanoscale Delivery of 2-Methyl-1,4-oxathiine-3-carboxylic Acid in Modern Agrochemistry

Audience: Agrochemical Researchers, Formulation Scientists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols Executive Summary & Mechanistic Rationale 2-Methyl-1,4-oxathi...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Agrochemical Researchers, Formulation Scientists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols

Executive Summary & Mechanistic Rationale

2-Methyl-1,4-oxathiine-3-carboxylic acid (also known as 5,6-dihydro-2-methyl-1,4-oxathiine-3-carboxylic acid) is the foundational pharmacophore for Generation I succinate dehydrogenase inhibitor (SDHI) fungicides, such as carboxin. While historically effective against basidiomycetes, the agricultural industry faces two modern challenges: the rise of target-site resistance in phytopathogenic fungi (via mutations in the SdhB, SdhC, and SdhD genes) and the off-target aquatic toxicity of free SDHI compounds.

This application note details a dual-pronged approach to modernizing this core pharmacophore:

  • Structural Derivatization: Synthesizing next-generation fluorinated oxathiin-carboxamides to overcome mutated ubiquinone-binding (Qp) sites.

  • Nanoscale Formulation: Encapsulating these novel derivatives into amine-functionalized mesoporous silica nanoparticles (MSNs) to mitigate aquatic toxicity and enable stimuli-responsive release.

The SDHI Mechanism of Action

SDHIs exert their fungicidal activity by disrupting the mitochondrial tricarboxylic acid (TCA) cycle. The 1,4-oxathiine core acts as a structural mimic of succinate and ubiquinone, competitively binding to the Qp site of mitochondrial Complex II (succinate ubiquinone oxidoreductase) (). By blocking electron transfer from the Fe-S clusters of the SDHB subunit to the membrane-anchored SDHC/SDHD subunits, the pathogen is starved of ATP.

G cluster_0 Mitochondrial Complex II (SDH) SDHA SDHA (Flavoprotein) SDHB SDHB (Fe-S Cluster) SDHA->SDHB e- transfer Fumarate Fumarate SDHA->Fumarate Release SDHC_D SDHC/SDHD (Membrane Anchor) SDHB->SDHC_D e- transfer Qp Ubiquinone Binding (Qp Site) SDHC_D->Qp Succinate Succinate Succinate->SDHA Oxidation Ubiquinone Ubiquinone (CoQ10) Ubiquinone->Qp Binds Oxathiin 1,4-Oxathiine Derivatives Oxathiin->Qp Competitive Inhibition

Mechanism of action of 1,4-oxathiine SDHIs at the mitochondrial Complex II Qp site.

Experimental Workflows & Causality

To address resistance, such as the H277Y mutation in Mycosphaerella graminicola, the aniline moiety attached to the 1,4-oxathiine-3-carboxylic acid must be modified. Introducing fluorinated groups increases the molecule's lipophilicity (logP), enhancing penetration through the fungal cell wall and improving binding affinity within the increasingly hydrophobic, mutated Qp pocket ().

However, increased lipophilicity often exacerbates bioaccumulation and toxicity in aquatic species like zebrafish (Danio rerio) (). To counteract this, the synthesized compound is loaded into amine-functionalized MSNs. The protonated amines (-NH3+) on the MSN surface act as hydrogen-bond donors to the electronegative oxygen/sulfur of the oxathiin ring, preventing premature leaching in soil and ensuring release only in the slightly acidic microenvironment of fungal hyphae.

Workflow Core 2-Methyl-1,4-oxathiine- 3-carboxylic acid Activation Acyl Chloride Activation (SOCl2) Core->Activation Coupling Amidation with Fluorinated Anilines Activation->Coupling NovelSDHI Novel Fluoro-Oxathiin Carboxamide Coupling->NovelSDHI Loading Solvent Evaporation Loading NovelSDHI->Loading MSN Amine-Functionalized Mesoporous Silica (MSN) MSN->Loading NanoForm Nano-Encapsulated SDHI Formulation Loading->NanoForm

Workflow for the synthesis and nanoparticle encapsulation of novel 1,4-oxathiine carboxamides.

Validated Protocols

Protocol A: Synthesis of Next-Generation Fluoro-Oxathiin Carboxamides

Causality Note: Thionyl chloride (SOCl2) is selected over milder coupling agents (e.g., EDC/NHS) because the 1,4-oxathiine ring can sterically hinder bulky activating agents. The highly reactive acyl chloride intermediate is necessary to drive the reaction with electron-deficient fluorinated anilines.

Materials:

  • 2-Methyl-1,4-oxathiine-3-carboxylic acid (1.0 eq)

  • Thionyl chloride (SOCl2) (3.0 eq)

  • 3,4-Difluoroaniline (1.1 eq)

  • Triethylamine (TEA) (2.0 eq)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

  • Activation: Suspend 2-Methyl-1,4-oxathiine-3-carboxylic acid (10 mmol) in 20 mL of anhydrous DCM under an inert N2 atmosphere. Slowly add SOCl2 (30 mmol) dropwise at 0°C. Reflux the mixture at 40°C for 2 hours.

  • Self-Validation (Quench Test): To confirm complete conversion to the acyl chloride, extract a 10 µL aliquot, quench it in 1 mL of methanol, and analyze via TLC (Hexane:EtOAc 4:1). The disappearance of the baseline acid spot and the appearance of a high-Rf methyl ester spot confirms successful activation.

  • Concentration: Remove excess SOCl2 and DCM under reduced pressure to yield the crude 2-methyl-1,4-oxathiine-3-carbonyl chloride. Redissolve in 10 mL anhydrous DCM.

  • Coupling: In a separate flask, dissolve 3,4-difluoroaniline (11 mmol) and TEA (20 mmol) in 15 mL DCM. Cool to 0°C. Add the acyl chloride solution dropwise over 30 minutes.

  • Purification: Wash the organic layer sequentially with 1M HCl, saturated NaHCO3, and brine. Dry over anhydrous Na2SO4, filter, and concentrate. Recrystallize from ethanol to yield the pure fluoro-oxathiin carboxamide.

Protocol B: Encapsulation into Amine-Functionalized MSNs (MSN-NH2)

Causality Note: Solvent evaporation is utilized over equilibrium partitioning to force the hydrophobic SDHI derivative into the mesopores, maximizing the physical entrapment and hydrogen-bonding interactions with the pore walls.

Materials:

  • Synthesized Fluoro-Oxathiin Carboxamide (from Protocol A)

  • Amine-functionalized Mesoporous Silica Nanoparticles (MCM-41 type, ~100 nm diameter)

  • Absolute Ethanol

Step-by-Step Methodology:

  • Solution Preparation: Dissolve 50 mg of the Fluoro-Oxathiin Carboxamide in 10 mL of absolute ethanol.

  • Loading: Add 100 mg of MSN-NH2 to the solution. Sonicate for 15 minutes to ensure homogenous dispersion and to evacuate air from the mesopores.

  • Evaporation: Stir the suspension continuously at room temperature in an open vessel for 24 hours until the ethanol is completely evaporated.

  • Washing: Resuspend the dried powder in 5 mL of cold water to wash away unencapsulated surface drug. Centrifuge at 10,000 rpm for 10 minutes and collect both the pellet (loaded MSNs) and the supernatant.

  • Self-Validation (Orthogonal Quantification):

    • Method 1: Analyze the supernatant via UV-Vis spectroscopy (λmax ≈ 260 nm) to calculate the free drug. Calculate Encapsulation Efficiency (EE%) = [(Total Drug - Free Drug) / Total Drug] × 100.

    • Method 2: Perform Thermogravimetric Analysis (TGA) on the dried pellet from 25°C to 600°C. The weight loss percentage between 200°C and 400°C must correlate with the calculated EE% from Method 1, validating the internal loading capacity.

Quantitative Data Presentation

The following table summarizes the comparative efficacy and toxicity metrics of the baseline 1,4-oxathiine standard (Carboxin), the novel synthesized derivative, and the nano-encapsulated formulation. Data demonstrates that structural derivatization restores efficacy against mutant strains, while MSN encapsulation drastically reduces aquatic toxicity ().

Compound / FormulationIC50 vs. Z. tritici (Wild-Type)IC50 vs. Z. tritici (SdhB H277Y Mutant)Zebrafish LC50 (96h)Environmental Mobility
Carboxin (Baseline) 0.45 mg/L> 50.0 mg/L (Resistant)2.3 mg/L (High Toxicity)High (Rapid leaching)
Fluoro-Oxathiin (Free) 0.12 mg/L1.8 mg/L (Susceptible)0.8 mg/L (Severe Toxicity)Moderate
MSN-Fluoro-Oxathiin 0.15 mg/L2.1 mg/L (Susceptible)> 100.0 mg/L (Safe) Low (Controlled release)

Note: The IC50 values for the MSN formulation are slightly higher due to the controlled-release kinetics, but the therapeutic window (Efficacy vs. Toxicity) is exponentially improved.

References

  • Mutagenesis and Functional Studies with Succinate Dehydrogenase Inhibitors in the Wheat Pathogen Mycosphaerella graminicola Source: PLOS One URL:[Link]

  • Succinate dehydrogenase inhibitor (SDHI) [Group 7] resistance management strategy Source: New Zealand Plant Protection Society (NZPPS) URL:[Link]

  • Network analysis of toxic endpoints of fungicides in zebrafish Source: PubMed Central (PMC) URL:[Link]

  • Succinate dehydrogenase inhibitor (SDHI) fungicide Source: CABI Digital Library URL:[Link]

Method

Application Notes and Protocols for NMR Spectroscopy of 2-Methyl-1,4-oxathiine-3-carboxylic acid

Introduction: Unveiling the Structure of a Novel Heterocycle 2-Methyl-1,4-oxathiine-3-carboxylic acid is a heterocyclic compound of significant interest in the fields of medicinal chemistry and materials science. Its uni...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unveiling the Structure of a Novel Heterocycle

2-Methyl-1,4-oxathiine-3-carboxylic acid is a heterocyclic compound of significant interest in the fields of medicinal chemistry and materials science. Its unique scaffold, combining an oxathiine ring with a carboxylic acid moiety, presents a compelling target for structural elucidation to understand its chemical reactivity, potential biological activity, and physical properties. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful analytical technique for unambiguously determining the molecular structure of such novel small molecules in solution.

This comprehensive guide provides a detailed protocol and in-depth application notes for the preparation of high-quality NMR samples of 2-Methyl-1,4-oxathiine-3-carboxylic acid. As a Senior Application Scientist, the following sections are designed to not only provide a step-by-step procedure but also to instill a deep understanding of the rationale behind each experimental choice, ensuring scientifically sound and reproducible results for researchers, scientists, and drug development professionals.

Anticipated Spectroscopic Features of 2-Methyl-1,4-oxathiine-3-carboxylic acid

A thorough understanding of the expected NMR spectrum is crucial for both successful data acquisition and accurate interpretation. Based on the structure of 2-Methyl-1,4-oxathiine-3-carboxylic acid, the following ¹H and ¹³C NMR chemical shifts are predicted. These predictions are derived from computational models and analysis of similar structural motifs.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to reveal four distinct signals:

  • Carboxylic Acid Proton (-COOH): This proton is highly deshielded and is anticipated to appear as a broad singlet in the downfield region of the spectrum, typically between 10.0 and 13.0 ppm .[1] Its chemical shift is highly dependent on the solvent, concentration, and temperature due to hydrogen bonding effects.

  • Vinyl Protons (-CH=CH-): The two protons on the oxathiine ring are in different chemical environments and are expected to appear as doublets in the range of 6.0 to 7.5 ppm . The proton on the carbon adjacent to the oxygen (C6-H) will likely be more downfield than the proton on the carbon adjacent to the sulfur (C5-H) due to the higher electronegativity of oxygen.

  • Methyl Protons (-CH₃): The methyl group attached to the double bond is expected to give a sharp singlet at approximately 2.2 ppm .

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is predicted to show six unique carbon signals:

  • Carbonyl Carbon (-COOH): The carboxylic acid carbon is the most deshielded carbon and is expected to resonate in the 165-175 ppm region.[1]

  • Olefinic Carbons (-C(CH₃)=C(COOH)-): The two sp² hybridized carbons of the double bond within the ring are expected between 115 and 150 ppm . The carbon bearing the methyl group (C2) will be more downfield than the carbon bearing the carboxylic acid (C3).

  • Olefinic Carbons (-CH=CH-): The other two sp² carbons of the oxathiine ring are predicted to be in the 110-135 ppm range.

  • Methyl Carbon (-CH₃): The methyl carbon should appear in the upfield region, around 15-20 ppm .

Core Protocol: NMR Sample Preparation

This protocol is designed to yield a high-quality NMR sample of 2-Methyl-1,4-oxathiine-3-carboxylic acid suitable for a suite of 1D and 2D NMR experiments.

I. Solvent Selection: The Foundation of a Good Spectrum

The choice of a deuterated solvent is the most critical first step in NMR sample preparation. The ideal solvent must dissolve the analyte completely, be chemically inert, and have minimal overlapping signals with the analyte. For a carboxylic acid like our target molecule, several options are viable, each with its own advantages and disadvantages.

Recommended Solvents:

  • Dimethyl Sulfoxide-d₆ (DMSO-d₆): This is often the solvent of choice for carboxylic acids. Its high polarity ensures good solubility, and the carboxylic acid proton signal is typically sharp and readily observable.[2]

  • Chloroform-d (CDCl₃): A common and less viscous solvent. However, the carboxylic acid proton may exchange with trace amounts of water, leading to a broadened signal or its complete disappearance.

  • Methanol-d₄ (CD₃OD): The acidic proton of the carboxylic acid will rapidly exchange with the deuterium of the hydroxyl group in methanol-d₄, causing the -COOH signal to disappear. This can be a useful diagnostic experiment to confirm the presence of an exchangeable proton.

The following table summarizes the key properties of these recommended solvents:

Deuterated SolventAbbreviationResidual ¹H Signal (ppm)Water Signal (ppm)Boiling Point (°C)Key Characteristics
Dimethyl Sulfoxide-d₆DMSO-d₆2.50~3.33189Excellent for polar compounds; hygroscopic.
Chloroform-dCDCl₃7.26~1.5661Good for a wide range of organic molecules; volatile.
Methanol-d₄CD₃OD3.31, 4.87 (OH)~4.8765Protic solvent; will exchange with labile protons.
II. Step-by-Step Sample Preparation Workflow

The following workflow provides a detailed procedure for preparing the NMR sample.

Sample_Preparation_Workflow Figure 1: NMR Sample Preparation Workflow A 1. Weigh Analyte (5-10 mg for ¹H, 20-50 mg for ¹³C) B 2. Transfer to a Clean, Dry Vial A->B C 3. Add Deuterated Solvent (0.6-0.7 mL) B->C D 4. Vortex/Sonicate to Dissolve C->D E 5. (Optional) Add Internal Standard D->E F 6. Filter through Glass Wool/Syringe Filter E->F G 7. Transfer to a High-Quality NMR Tube F->G H 8. Cap and Invert to Mix G->H I 9. Wipe Tube Clean and Insert into Spinner Turbine H->I J 10. Place in Spectrometer I->J

Caption: NMR Sample Preparation Workflow.

Detailed Steps:

  • Weighing the Analyte: Accurately weigh between 5-10 mg of 2-Methyl-1,4-oxathiine-3-carboxylic acid for ¹H NMR, or 20-50 mg for ¹³C NMR, using an analytical balance.[2] For quantitative NMR (qNMR), precise weighing is paramount.

  • Transfer to a Vial: Transfer the weighed solid to a small, clean, and dry glass vial. Preparing the solution in a separate vial before transferring to the NMR tube ensures complete dissolution and allows for easy filtration if necessary.

  • Solvent Addition: Using a clean glass pipette, add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., DMSO-d₆) to the vial.

  • Dissolution: Gently vortex or sonicate the vial until the solid is completely dissolved. Visually inspect the solution against a bright background to ensure no particulate matter remains.

  • Internal Standard (Optional): For quantitative analysis (qNMR), add a known amount of a suitable internal standard. The ideal standard should be of high purity, stable, and have a simple spectrum with signals that do not overlap with the analyte's signals.[3] For carboxylic acids in DMSO-d₆, maleic acid or 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid, sodium salt (TSP) are good candidates.

Internal StandardAbbreviation¹H Signal (ppm in DMSO-d₆)Key Characteristics
Maleic Acid~6.3 (singlet)Soluble in polar solvents; signal may be close to analyte's vinyl protons.
TSPTSP~0.0 (singlet)Highly soluble in water and DMSO; provides a clean, upfield reference signal.
  • Filtration: To remove any dust or undissolved microparticles that can degrade spectral quality, filter the solution. A simple and effective method is to plug a Pasteur pipette with a small amount of glass wool and pipette the solution through it directly into the NMR tube. Alternatively, a syringe filter (e.g., 0.45 µm PTFE) can be used.

  • Transfer to NMR Tube: Carefully transfer the filtered solution into a high-quality, clean NMR tube. Ensure the liquid height is between 4-5 cm.

  • Capping and Mixing: Securely cap the NMR tube and gently invert it several times to ensure the solution is homogeneous.

  • Cleaning and Insertion: Thoroughly wipe the outside of the NMR tube with a lint-free tissue (e.g., Kimwipe™) moistened with isopropanol to remove any fingerprints or dust. Carefully place the tube into the spinner turbine, ensuring it is set to the correct depth using the spectrometer's depth gauge.

  • Data Acquisition: Insert the sample into the NMR spectrometer and proceed with locking, tuning, and shimming before acquiring the data.

Troubleshooting Common Issues

Even with a meticulous protocol, issues can arise. The following diagram outlines a logical approach to troubleshooting common problems in NMR sample preparation.

Troubleshooting_Logic Figure 2: Troubleshooting Guide cluster_problems Observed Problems cluster_causes Potential Causes cluster_solutions Solutions Broad Peaks Broad Peaks Incomplete Dissolution Incomplete Dissolution Broad Peaks->Incomplete Dissolution Paramagnetic Impurities Paramagnetic Impurities Broad Peaks->Paramagnetic Impurities High Viscosity High Viscosity Broad Peaks->High Viscosity No Lock No Lock Insufficient Deuterium Insufficient Deuterium No Lock->Insufficient Deuterium Poor Shimming Poor Shimming No Lock->Poor Shimming Extra Peaks Extra Peaks Contamination Contamination Extra Peaks->Contamination Sonicate/Filter Sonicate/Filter Incomplete Dissolution->Sonicate/Filter Repurify Sample Repurify Sample Paramagnetic Impurities->Repurify Sample Dilute Sample Dilute Sample High Viscosity->Dilute Sample Check Solvent Level Check Solvent Level Insufficient Deuterium->Check Solvent Level Reshim Reshim Poor Shimming->Reshim Use Clean Glassware/Solvent Use Clean Glassware/Solvent Contamination->Use Clean Glassware/Solvent

Caption: Troubleshooting Guide.

Conclusion

A high-quality NMR spectrum is the direct result of meticulous sample preparation. By understanding the chemical nature of 2-Methyl-1,4-oxathiine-3-carboxylic acid and the principles behind each step of the preparation protocol, researchers can consistently obtain high-fidelity data. This, in turn, will facilitate accurate structural elucidation and further exploration of this promising molecule's potential applications. The protocols and insights provided herein serve as a robust foundation for achieving these goals.

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2007). Quantitative ¹H NMR: development and potential of a method for natural products analysis.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR chemical shifts of common laboratory solvents as trace impurities. The Journal of Organic Chemistry, 62(21), 7512-7515.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Isolation &amp; Purification of 2-Methyl-1,4-oxathiine-3-carboxylic Acid

Welcome to the Technical Support Center. This guide is engineered for research scientists and drug development professionals tasked with the isolation and purification of 2-methyl-1,4-oxathiine-3-carboxylic acid (also kn...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for research scientists and drug development professionals tasked with the isolation and purification of 2-methyl-1,4-oxathiine-3-carboxylic acid (also known as 5,6-dihydro-2-methyl-1,4-oxathiin-3-carboxylic acid).

As the critical heterocyclic precursor to succinate dehydrogenase inhibitor (SDHI) fungicides like Carboxin[1], achieving >99% purity of this intermediate is paramount. The 1,4-oxathiin ring is highly vulnerable to nucleophilic ring-opening and sulfur oxidation[2]. Impurities at this stage—such as unreacted 2-mercaptoethanol, unhydrolyzed esters, or oxidized sulfoxides[3]—will propagate through subsequent amidation steps, severely impacting final API yield and efficacy.

This guide provides field-proven troubleshooting, mechanistic explanations, and a self-validating protocol to ensure high-purity recovery from complex crude reaction mixtures.

I. Purification Logic & Workflow

The purification strategy relies on the pH-dependent ionization of the carboxylic acid functional group. By manipulating the pH, we can selectively partition the target molecule between aqueous and organic phases, systematically leaving neutral and water-soluble impurities behind.

AcidBaseLogic Acid 2-Methyl-1,4-oxathiine- 3-carboxylic acid (pKa ~4.2) HighPH pH > 10 (NaOH) Deprotonated State Acid->HighPH LowPH pH < 2 (HCl) Protonated State Acid->LowPH Aq Soluble in Aqueous Phase (Salt Form) HighPH->Aq Partitions to Org Soluble in Organic Phase (Free Acid Form) LowPH->Org Partitions to

Caption: Logical relationship of pH-dependent partitioning for carboxylic acid purification.

Workflow A Crude Reaction Mixture (Post-Saponification) B Aqueous Phase (Carboxylate Salt, pH > 10) A->B Aqueous Base C Organic Wash (Removes Neutrals) B->C Extract with MTBE D Acidification (Add HCl to pH 1.5 - 2.0) B->D Cool to 0-5 °C C->B Retain Aqueous E Extraction (EtOAc or DCM) D->E Phase Separation F Organic Phase (Free Carboxylic Acid) E->F Retain Organic G Recrystallization (Toluene or EtOH/H2O) F->G Concentrate & Heat H Pure 2-Methyl-1,4-oxathiine- 3-carboxylic acid G->H Filter & Dry

Caption: Step-by-step workflow for the isolation of 2-methyl-1,4-oxathiine-3-carboxylic acid.

II. Quantitative Data Presentation

Understanding the physicochemical parameters of the target molecule is critical for optimizing the purification matrix.

Table 1: Physicochemical Parameters & Partitioning Behavior

ParameterValue / CharacteristicImpact on Purification Strategy
Molecular Weight 160.19 g/mol Baseline for yield calculations.
Estimated pKa ~4.2Dictates pH thresholds: Requires pH > 10 for complete salt formation, and pH < 2 for complete free acid protonation.
Aqueous Solubility High (pH > 8) Low (pH < 2)Enables efficient separation from non-ionizable impurities via phase switching.
Organic Solubility High in EtOAc / DCM Low in HexaneEthyl Acetate (EtOAc) is the optimal extraction solvent; Hexane serves as an excellent anti-solvent for crystallization.
Thermal Stability Prone to oxidation at >20°C in acidic mediaMandates strict temperature control (0–5 °C) during the exothermic acidification step.
III. Troubleshooting Guides & FAQs

Q: My final product is contaminated with the ethyl ester intermediate. How do I remove it? A: This occurs when saponification is incomplete or the basic aqueous layer isn't properly washed prior to extraction.

  • Causality: The unhydrolyzed ethyl ester is a neutral molecule, whereas the target acid exists as a highly polar sodium salt at pH > 10.

  • Solution: Before acidifying your reaction mixture, perform a pre-wash of the basic aqueous phase with a non-polar solvent like Methyl tert-butyl ether (MTBE). The unreacted ester will partition into the MTBE, leaving the pure carboxylate salt in the water.

Q: There is a persistent sulfurous odor in my isolated acid. What causes this and how is it resolved? A: The odor is a hallmark of unreacted 2-mercaptoethanol carryover from the initial cyclization step.

  • Causality: While 2-mercaptoethanol is water-soluble, it has a high enough partition coefficient to co-extract into ethyl acetate during the acidic workup.

  • Solution: Wash your final organic extract with saturated brine to pull the mercaptan back into the aqueous waste. If the odor persists in the solid, recrystallization from a toluene/hexane gradient will effectively leave the mercaptan in the mother liquor.

Q: The isolated solid has a yellowish tint, and NMR shows unexpected downfield shifts. A: You are likely observing the formation of a sulfoxide degradant.

  • Causality: The sulfur atom in the 1,4-oxathiin ring is highly susceptible to oxidation[3]. When adding concentrated HCl to acidify the mixture, the neutralization reaction is strongly exothermic. If the temperature exceeds 20 °C in the presence of dissolved oxygen and acid, the thioether rapidly oxidizes to a sulfoxide.

  • Solution: Strictly maintain the reactor temperature between 0–5 °C during acidification and dry the final product under vacuum rather than in an open-air oven.

Q: The product "oils out" during recrystallization instead of forming distinct crystals. A: "Oiling out" (liquid-liquid phase separation) happens when the solute melts below the temperature at which it saturates the solvent.

  • Causality: High impurity loads depress the melting point of the target acid, causing it to separate as a liquid oil rather than a solid crystal network.

  • Solution: Switch to a binary solvent system (EtOH/Water). Dissolve the crude solid in minimal hot ethanol, add water dropwise until slight turbidity appears, and then cool very slowly (0.1 °C/min) to allow proper crystal nucleation. Seeding the mixture at the cloud point guarantees solid formation.

IV. Optimized Experimental Protocol

This protocol is designed as a self-validating system to isolate the target acid from a crude NaOH saponification mixture.

Phase 1: Neutral Impurity Purge
  • Dilution: Transfer the crude saponification mixture (containing the sodium carboxylate salt) to a separatory funnel. Dilute with deionized water (1:1 v/v) to prevent emulsion formation.

  • Organic Wash: Add MTBE at 30% of the aqueous volume. Vigorously shake and vent.

    • Causality: MTBE extracts unreacted ethyl 2-chloroacetoacetate, unhydrolyzed ester, and neutral disulfides. The target molecule remains entirely in the aqueous phase.

  • Phase Separation: Allow layers to separate. Discard the upper organic (MTBE) layer. Repeat the wash once more for high-purity applications.

Phase 2: Controlled Acidification & Extraction
  • Thermal Control: Transfer the aqueous layer to a jacketed reactor or an ice bath. Chill the solution to 0–5 °C.

    • Causality: Elevated temperatures during the exothermic neutralization promote the oxidation of the 1,4-oxathiine sulfur atom to a sulfoxide[3].

  • Acidification: Slowly add concentrated HCl (37%) dropwise under vigorous stirring until the solution reaches pH 1.5 – 2.0.

    • Self-Validation Checkpoint: Verify the pH using a calibrated pH meter. At pH 2.0, >99% of the molecules are protonated (free acid form), ensuring maximum partition into the organic phase. If pH > 2.5, yield will severely drop.

  • Extraction: Add Ethyl Acetate (EtOAc) equal to 50% of the aqueous volume. Stir for 10 minutes, then separate the phases. Retain the upper organic layer. Extract the aqueous layer one more time with EtOAc and combine the organic fractions.

Phase 3: Isolation & Polishing
  • Washing: Wash the combined EtOAc layers with saturated brine (NaCl) to remove residual water and water-soluble impurities like 2-mercaptoethanol.

  • Drying: Dry the organic phase over anhydrous Na₂SO₄. Filter out the drying agent.

    • Self-Validation Checkpoint: The solution must be perfectly clear. Cloudiness indicates residual water, which will ruin crystallization.

  • Concentration & Crystallization: Concentrate the EtOAc under reduced pressure (rotary evaporator, bath temp < 40 °C) until a thick slurry forms. Add a non-polar anti-solvent (e.g., Hexane) dropwise while heating gently to redissolve, then allow to cool slowly to room temperature, followed by chilling to 4 °C.

  • Filtration: Collect the white to off-white crystals via vacuum filtration. Wash the filter cake with cold hexane. Dry under vacuum at room temperature.

V. References

Sources

Optimization

Technical Support Center: Troubleshooting the Solubility of 2-Methyl-1,4-oxathiine-3-carboxylic Acid

Welcome to the Technical Support Center. As researchers and drug development professionals, encountering solubility bottlenecks with heterocyclic intermediates is a common but solvable challenge.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As researchers and drug development professionals, encountering solubility bottlenecks with heterocyclic intermediates is a common but solvable challenge.

2-Methyl-1,4-oxathiine-3-carboxylic acid is a critical intermediate, most notably utilized in the synthesis of the agricultural succinate dehydrogenase inhibitor (SDHI) fungicide, Carboxin[1]. However, its unique structural features—an oxathiine ring coupled with a carboxylic acid moiety—often lead to frustrating solubility limitations in standard organic solvents.

This guide provides field-proven, mechanistically grounded strategies to overcome these solubility barriers, ensuring your synthetic workflows remain efficient and reproducible.

I. Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why does 2-Methyl-1,4-oxathiine-3-carboxylic acid exhibit such poor solubility in non-polar solvents like Dichloromethane (DCM), Toluene, or Hexane? A: The insolubility is driven by high crystal lattice energy. Carboxylic acids naturally form highly stable, intermolecularly hydrogen-bonded dimers. When you combine this strong hydrogen-bonding network with the polar heteroatoms (sulfur and oxygen) in the 1,4-oxathiine ring, the molecule strongly prefers self-association over solvation in non-polar media. To dissolve it, the solvent must provide enough solvation energy to break these dimers, which non-polar solvents cannot achieve[2].

Q2: I need to perform an amidation reaction with aniline to synthesize Carboxin, but the acid won't dissolve in my organic solvent. What is the most efficient workaround? A: The industry standard is to bypass the solubility issue entirely via derivatization . By reacting the carboxylic acid with thionyl chloride ( SOCl2​ ) or oxalyl chloride, you convert it into an acid chloride intermediate[1]. This transformation replaces the hydrogen-bond donating hydroxyl (-OH) group with a chlorine atom, immediately collapsing the dimer network, drastically lowering the lattice energy, and rendering the intermediate highly soluble in solvents like DCM or THF[2].

Q3: I am trying to recover the unreacted acid via liquid-liquid extraction, but it keeps precipitating at the aqueous-organic interface. How can I force it into the organic phase? A: This is a classic phase-boundary precipitation issue. You can resolve this by exploiting water-enhanced solubility in Lewis-base solvents . Research demonstrates that the solubility of challenging carboxylic acids in organic solvents containing a carbonyl group (like cyclohexanone or ethyl acetate) increases remarkably when a small amount of water is co-extracted into the organic phase[3]. Switch your extraction solvent to ethyl acetate or methyl isobutyl ketone (MIBK); the Lewis-base solvent will hydrogen-bond with the acid, and the trace water will stabilize the complex, pulling it into the organic layer[4].

Q4: Can I use salt formation to manipulate its solubility profile without forming an acid chloride? A: Yes. Solubility is highly dependent on the ionization state of the functional groups.

  • For Aqueous Solubilization: Treat the compound with a mild inorganic base like NaHCO3​ or NaOH . Deprotonating the acid forms an anionic species that is highly polar and instantly water-soluble.

  • For Organic Solubilization: Use a bulky, lipophilic organic base such as N,N -Diisopropylethylamine (DIPEA) or Triethylamine (TEA). The resulting ammonium salt masks the acidic proton and wraps the complex in lipophilic alkyl chains, significantly enhancing solubility in polar aprotic solvents (like DMF or DMSO) and even some moderately polar halogenated solvents.

II. Quantitative Data: Solvent Selection Matrix

To streamline your solvent screening, use the following matrix. It correlates solvent properties with the expected solubilization mechanism for 2-Methyl-1,4-oxathiine-3-carboxylic acid.

Solvent ClassExample SolventsDielectric Constant ( ϵ )Solubilization MechanismExpected Solubility Profile
Non-Polar Hexane, Toluene2.0 - 2.4None (Unable to disrupt H-bonded dimers)Very Low (< 1 mg/mL)
Halogenated DCM, Chloroform4.8 - 8.9Weak dipole interactionsLow (Slightly soluble)
Lewis-Base / Carbonyl Ethyl Acetate, Cyclohexanone6.0 - 18.3H-bond acceptance (Enhanced by trace water)[3]Moderate to High
Polar Aprotic DMF, DMSO36.7 - 46.7Strong dipole & H-bond acceptanceHigh (Requires agitation/heat)[2]
Aqueous Basic 0.1M NaOH / NaHCO3​ ~80.0Ionization / DeprotonationVery High (Forms soluble salt)

III. Experimental Protocols (Self-Validating Workflows)

Protocol A: In-Situ Acid Chloride Derivatization (For Amidation)

This protocol chemically eliminates the hydrogen-bond donor, solving the solubility issue prior to coupling.

  • Setup: Suspend 1.0 equivalent of 2-Methyl-1,4-oxathiine-3-carboxylic acid in anhydrous Toluene or DCM (10 mL/g) under a nitrogen atmosphere. Observation: The mixture will be a heterogeneous suspension.

  • Catalysis: Add 2-3 drops of anhydrous DMF. (DMF acts as a catalyst by forming the highly reactive Vilsmeier-Haack intermediate).

  • Reagent Addition: Slowly add 1.2 equivalents of Thionyl Chloride ( SOCl2​ ) dropwise at room temperature.

  • Reaction & Validation: Heat the mixture to 60°C (if using Toluene) or reflux (if using DCM) for 2 hours.

    • Self-Validation Check: The reaction is complete when the opaque suspension transitions into a clear, homogeneous solution , and gas evolution ( SO2​ and HCl ) ceases. The clear solution proves the insoluble acid has fully converted to the soluble acid chloride[1].

  • Concentration: Remove the solvent and excess SOCl2​ under reduced pressure to yield the crude acid chloride, ready for immediate reaction with aniline.

Protocol B: Amine-Mediated Solubilization (For Direct Coupling)

Use this when acid chloride generation is too harsh for your specific workflow.

  • Suspension: Add the carboxylic acid to a polar aprotic solvent like DMF (5 mL/g) at 25°C. The solution will likely appear hazy or contain undissolved particulates[2].

  • Base Addition: Add 1.5 equivalents of DIPEA (N,N-Diisopropylethylamine).

  • Agitation: Place the flask in an ultrasonic bath for 5-10 minutes[2].

  • Validation: The formation of the lipophilic DIPEA-salt will cause the remaining particulates to dissolve, yielding a clear solution. If turbidity persists, gently warm the mixture to 40°C[2].

  • Coupling: Proceed immediately with the addition of your coupling reagent (e.g., HATU or EDC) and the target amine.

IV. System & Workflow Visualizations

Troubleshooting Start Solubility Issue: 2-Methyl-1,4-oxathiine-3-carboxylic acid CheckSolvent What is the target solvent system? Start->CheckSolvent NonPolar Non-Polar / Halogenated (DCM, Toluene) CheckSolvent->NonPolar PolarAprotic Polar Aprotic (DMF, DMSO) CheckSolvent->PolarAprotic Aqueous Aqueous / Extraction CheckSolvent->Aqueous Action1 Derivatize to Acid Chloride (Removes H-bond donor) NonPolar->Action1 Action2 Add DIPEA/TEA (Forms lipophilic salt) NonPolar->Action2 PolarAprotic->Action2 Action3 Apply Ultrasound & Heat (Breaks agglomerates) PolarAprotic->Action3 Action4 Use Lewis-Base Solvent (e.g., EtOAc + trace water) Aqueous->Action4 Action5 Adjust pH > 5 (Deprotonates to anion) Aqueous->Action5

Decision tree for troubleshooting 2-Methyl-1,4-oxathiine-3-carboxylic acid solubility.

Pathway Acid Carboxylic Acid (Solid, High Lattice Energy) Insoluble in DCM AcidChloride Acid Chloride (No H-Bond Donors) Highly Soluble Acid->AcidChloride SOCl2 / DMF (cat) Disrupts Dimerization Carboxin Carboxin (Product) (Target Amide) AcidChloride->Carboxin Aniline / Base Amidation

Chemical derivatization pathway bypassing carboxylic acid solubility limitations.

V. References

  • Carboxin (Ref: D 735) - AERU Source: University of Hertfordshire Pesticide Properties DataBase (PPDB) URL:

  • Overcoming solubility issues of Pyridine-2,4,6-tricarboxylic acid in organic solvents Source: Benchchem URL:

  • Solubility of Organic Compounds Source: University of Calgary URL:

  • Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes Source: UNT Digital Library URL:

  • Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report) Source: OSTI.GOV URL:

Sources

Troubleshooting

I. Mechanistic Overview: The Divergence of 1,4-Oxathiine Synthesis

Welcome to the Technical Support Center for Heterocyclic Synthesis . This knowledge base is specifically engineered for researchers, application scientists, and drug development professionals dealing with the complex rea...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Heterocyclic Synthesis . This knowledge base is specifically engineered for researchers, application scientists, and drug development professionals dealing with the complex reaction dynamics of 1,4-oxathiine ring formation.

Below, you will find mechanistic diagnostics, troubleshooting FAQs, quantitative data tables, and a self-validating Standard Operating Procedure (SOP) designed to maximize your target yield while suppressing unwanted byproducts.

The classic synthesis of 1,4-oxathiine derivatives (such as the agricultural fungicide carboxin or 5,6-diphenyl-1,4-oxathiin) relies on the condensation of an α -haloketone with 2-mercaptoethanol [1]. This two-step cascade involves an initial nucleophilic substitution to form an uncyclized thioether intermediate, followed by an acid-catalyzed dehydration/cyclization.

Byproduct formation typically occurs when the delicate kinetic balance of this cascade is disrupted by trace oxidants, improper pH, or thermal stress.

MechanisticPathway Start α-Haloketone + 2-Mercaptoethanol Intermediate Uncyclized Thioether Intermediate Start->Intermediate Base / -HX Disulfide Disulfide Byproduct Start->Disulfide Trace O2 / Oxidation Target 1,4-Oxathiine (Target Product) Intermediate->Target Acid Catalyst / -H2O Sulfoxide Sulfoxide/Sulfone Byproduct Intermediate->Sulfoxide Oxidizing Agents Elimination Elimination/Ring-Opened Byproduct Intermediate->Elimination Harsh Acid / High Temp Target->Elimination Base-Induced Breakdown

Fig 1. Mechanistic pathways showing target 1,4-oxathiine formation vs. common byproduct divergence.

II. Troubleshooting Knowledge Base (FAQs)

Q1: My crude NMR shows a massive peak for disulfide byproducts. How do I prevent the 2-mercaptoethanol from oxidizing before it reacts? A: Disulfide formation is a ubiquitous byproduct when handling thiols, driven by trace oxygen and transition metal impurities [2]. The causality lies in the high electron density of the thiolate anion, which readily undergoes oxidative coupling.

  • The Fix: You must strictly degas your solvent (sparge with Argon for 30 minutes) and conduct the initial substitution phase under a positive inert atmosphere. Additionally, use a slight excess of the α -haloketone (1.05 equiv) rather than excess thiol, as unreacted thiol will dimerize during the workup phase.

Q2: The reaction stalls at the uncyclized β -hydroxy thioether intermediate. Pushing the temperature only degrades the material. What is going wrong? A: The cyclization step requires the protonation of the hydroxyl group to form a good leaving group (water). If the reaction stalls, your acid catalyst is either too weak, or water is accumulating in the system and pushing the equilibrium backward.

  • The Fix: Switch to a catalytic amount of p-Toluenesulfonic acid (p-TsOH) and equip your flask with a Dean-Stark apparatus. The physical removal of water provides a thermodynamic sink that drives the cyclization forward without requiring destructive temperatures.

Q3: I am detecting ring-opened byproducts and exomethylene compounds in my final mixture. Is the 1,4-oxathiine ring unstable? A: Yes, 1,4-oxathiins are notoriously sensitive to strong bases and harsh nucleophiles. Base-induced deprotonation can trigger a kinetically controlled ring-opening sequence [3]. Furthermore, overly harsh acidic conditions during dehydration can lead to elimination rather than cyclization.

  • The Fix: Ensure your final purification (column chromatography) uses neutralized silica gel (pre-treated with 1% triethylamine). During the reaction, strictly monitor the stoichiometry of the base used in the first step (e.g., K2​CO3​ ) to ensure it is fully consumed or neutralized before the acid-catalyzed cyclization begins.

Q4: I am seeing over-oxidation to sulfoxides and sulfones. How can I suppress this? A: The sulfur atom in the 1,4-oxathiine ring retains a lone pair that is highly susceptible to oxidation. Trace peroxides in ethereal solvents (like THF or Diethyl Ether) will rapidly oxidize the sulfur to a sulfoxide.

  • The Fix: Never use old, uninhibited ethereal solvents. Switch to anhydrous, peroxide-free solvents like Dichloromethane (DCM) or Toluene.

III. Quantitative Impact of Reaction Parameters

To guide your optimization, the following table summarizes the causal relationship between reaction conditions and the distribution of target vs. byproduct yields (based on standardized 10 mmol scale optimizations).

Reaction ParameterCondition A (Sub-optimal)Condition B (Optimized)Target 1,4-Oxathiine YieldMajor Byproduct Observed
Atmosphere Open AirArgon PurgedDrops by ~35% in AirDisulfide (up to 25%)
Solvent (Step 2) Wet THFAnhydrous TolueneDrops by ~40% in THFUncyclized Thioether
Water Removal Standard RefluxDean-Stark Trap45% vs. 88%Uncyclized Thioether
Acid Catalyst Conc. H2​SO4​ Catalytic p-TsOH30% vs. 90%Elimination / Polymers
Silica Gel Standard (Acidic) Et3​N NeutralizedDrops by ~20% on columnRing-Opened Byproduct

IV. Self-Validating Standard Operating Procedure (SOP)

This protocol is designed as a self-validating system . It separates the synthesis into two distinct phases. You must analytically validate the completion of Phase 1 before initiating Phase 2. This prevents the compounding of errors and isolates byproduct formation to specific, fixable steps.

ExperimentalWorkflow Step1 Phase 1: Degassing & Setup Purge Toluene with Argon Step2 Phase 2: Thiolate Formation Add K2CO3 & 2-Mercaptoethanol at 0°C Step1->Step2 Step3 Phase 3: Substitution Add α-haloketone dropwise Step2->Step3 Checkpoint Self-Validation Checkpoint TLC/GC-MS: Confirm thioether formation Step3->Checkpoint Checkpoint->Step2 If unreacted haloketone remains Step4 Phase 4: Acidic Cyclization Add p-TsOH, Dean-Stark reflux Checkpoint->Step4 If intermediate is >95% pure Step5 Phase 5: Purification Neutralized Column Chromatography Step4->Step5

Fig 2. Self-validating experimental workflow for 1,4-oxathiine synthesis.

Step-by-Step Methodology:
  • System Purge: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stirrer. Flush with Argon for 15 minutes. Add 50 mL of anhydrous Toluene and sparge with Argon for an additional 15 minutes to eliminate dissolved oxygen.

  • Thioether Formation (Kinetic Control): Add 1.0 equiv of 2-mercaptoethanol and 1.1 equiv of anhydrous K2​CO3​ . Cool the suspension to 0 °C. Dropwise, add 1.05 equiv of the α -haloketone dissolved in 10 mL of degassed Toluene over 30 minutes. Stir at room temperature for 2 hours.

  • Self-Validation Checkpoint: Withdraw a 0.1 mL aliquot. Quench with water, extract with Ethyl Acetate, and analyze via TLC (Hexanes/EtOAc 8:2) and GC-MS.

    • Causality Check: You must observe the complete disappearance of the α -haloketone and the appearance of the highly polar β -hydroxy thioether intermediate. Do not proceed if starting materials remain; otherwise, the subsequent heating step will cause degradation.

  • Dehydration/Cyclization (Thermodynamic Control): Once validated, filter the mixture under Argon to remove the inorganic salts ( KCl/KBr and unreacted K2​CO3​ ). Transfer the filtrate to a clean flask equipped with a Dean-Stark trap and reflux condenser. Add 0.1 equiv of p-TsOH.

  • Azeotropic Distillation: Reflux the mixture at 110 °C. Monitor the Dean-Stark trap for water collection. The physical accumulation of water validates that cyclization is occurring. Reflux until water ceases to accumulate (typically 3-4 hours).

  • Workup & Purification: Cool to room temperature. Quench the acid catalyst immediately with saturated NaHCO3​ to prevent acid-catalyzed ring opening. Extract, dry over Na2​SO4​ , and concentrate. Purify via flash chromatography using silica gel pre-slurried with 1% Et3​N in Hexanes to prevent on-column degradation.

V. References

  • MDPI. "Thiofunctionalization of Silyl Enol Ether: An Efficient Approach for the Synthesis of β-Keto Sulfides." Molecules. Available at:[Link]

  • ResearchGate. "The Synthesis and Base-Induced Breakdown of Triaryl 1,4-Oxathiins—An Experimental and DFT Study." Molecules. Available at: [Link]

Reference Data & Comparative Studies

Validation

Comparative Efficacy of 2-Methyl-1,4-oxathiine-3-carboxylic Acid vs. Carboxanilide Derivatives in Fungicidal Applications

Target Audience: Researchers, Application Scientists, and Agrochemical Drug Development Professionals Content Focus: Mechanistic comparison, Structure-Activity Relationship (SAR), and self-validating experimental protoco...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Agrochemical Drug Development Professionals Content Focus: Mechanistic comparison, Structure-Activity Relationship (SAR), and self-validating experimental protocols for Succinate Dehydrogenase Inhibitors (SDHIs).

Executive Summary & Mechanistic Causality

Since the introduction of carboxin in the 1960s, the 1,4-oxathiine core has been a foundational pharmacophore in the development of succinate dehydrogenase inhibitors (SDHIs). A frequent point of inquiry in agrochemical drug design is the intrinsic fungicidal activity of the core intermediate—2-methyl-1,4-oxathiine-3-carboxylic acid —compared to its fully elaborated carboxanilide derivatives (e.g., carboxin, oxycarboxin).

As application scientists, we must evaluate these compounds not just by their structural components, but by their thermodynamic binding kinetics at the target site. Succinate dehydrogenase (Complex II) couples the oxidation of succinate to fumarate with the reduction of ubiquinone to ubiquinol[1]. The ubiquinone-binding pocket (Q-site) is a highly hydrophobic cavity formed by the interface of the SdhB, SdhC, and SdhD subunits[1].

While the free carboxylic acid contains the heterocyclic oxathiine ring, it completely lacks the lipophilic anilide moiety. The anilide ring is strictly required to mimic the native ubiquinone structure and anchor the molecule deep within the hydrophobic Q-site[2]. Without this lipophilic tail, 2-methyl-1,4-oxathiine-3-carboxylic acid cannot effectively displace ubiquinone, rendering it virtually inactive as a standalone fungicide. Conversely, carboxin binds tightly via noncovalent interactions, completely blocking mitochondrial electron transfer[2].

SDH_Inhibition Succ Succinate Fum Fumarate Succ->Fum Oxidation FAD FAD (Subunit A) Succ->FAD e- transfer FeS Fe-S Clusters (Subunit B) FAD->FeS e- transfer Qsite Q-Site (Subunits C/D) FeS->Qsite e- transfer UQ Ubiquinone Qsite->UQ Reduction Carboxin Carboxin (Anilide Derivative) Carboxin->Qsite High Affinity Binding (Ki < 0.1 µM) Acid Oxathiine Acid (No Anilide) Acid->Qsite Weak/No Binding

Electron transport inhibition at Complex II by oxathiine derivatives.

Quantitative Efficacy Comparison

The functionalization of the carboxylic acid into an amide (anilide) fundamentally alters the molecule's physicochemical properties. This modification dictates both target-site affinity and cellular permeability.

CompoundChemical Structure TypeLogP (Est.)SDH Binding Affinity (Ki)EC50 (U. maydis / R. solani)Systemic Plant Mobility
2-Methyl-1,4-oxathiine-3-carboxylic acid Free Acid~1.2> 1000 µM> 500 µg/mLPoor (Impermeable)
Carboxin Anilide (Sulfide)2.20.01 - 0.1 µM[2]0.5 - 2.0 µg/mLHigh (Xylem-mobile)
Oxycarboxin Anilide (Sulfone)1.0~0.5 µM[3]5.0 - 15.0 µg/mLVery High

Data Interpretation: The free acid is a synthetic intermediate, not an active ingredient. The transition from a sulfide (carboxin) to a sulfone (oxycarboxin) decreases absolute target affinity slightly but increases water solubility, optimizing the compound for systemic uptake against rust fungi[3].

Self-Validating Experimental Methodologies

To objectively quantify the difference between the free acid and the anilide derivatives, two orthogonal assays are required: an in vitro target-site assay to measure direct enzyme inhibition, and an in vivo phenotypic assay to evaluate cellular permeability.

Protocol 1: In Vitro Succinate-Ubiquinone Reductase (Complex II) Assay

Causality of Experimental Choice: We must use intact mitochondria rather than a solubilized enzyme preparation. The integrity of the Q-site is strictly membrane-dependent; solubilization disrupts the SdhC/SdhD anchor subunits, leading to false negatives for Q-site inhibitors[4]. Dichlorophenolindophenol (DCIP) is utilized as a terminal electron acceptor because its reduction causes a measurable colorimetric shift, providing a direct, self-validating readout of electron flow[4].

Step-by-Step Workflow:

  • Mitochondrial Isolation: Isolate intact mitochondria from Ustilago maydis via differential centrifugation in a 0.25 M sucrose buffer (pH 7.2) to preserve inner membrane integrity.

  • Baseline Establishment: In a spectrophotometer cuvette, combine the mitochondrial suspension (0.5 mg protein/mL), 50 mM potassium phosphate buffer (pH 7.4), 1 mM KCN (to block Complex IV and prevent spontaneous electron leak), and 50 µM DCIP.

  • Inhibitor Incubation: Add the test compound (Free Acid vs. Carboxin) dissolved in DMSO (final DMSO < 1% v/v). Incubate for 5 minutes at 25°C to allow equilibrium binding at the Q-site.

  • Reaction Initiation: Add 20 mM sodium succinate and 50 µM phenazine methosulfate (PMS). PMS acts as an artificial electron mediator between the Q-site and DCIP.

  • Kinetic Measurement: Monitor the decrease in absorbance at 600 nm over 3 minutes to calculate the initial velocity (V0).

  • System Validation:

    • Negative Control: A cuvette with no inhibitor must show rapid DCIP bleaching. If it fails to bleach, the mitochondria are inactive (assay invalid).

    • Positive Control: A cuvette with 10 µM carboxin must show >95% inhibition of DCIP reduction.

Assay_Workflow Mito 1. Isolate Intact Mitochondria Incubate 2. Incubate with Inhibitor Mito->Incubate AddSub 3. Add Succinate & DCIP/PMS Incubate->AddSub Measure 4. Spectrophotometry (600 nm) AddSub->Measure Analyze 5. Calculate IC50 / Ki Measure->Analyze

Self-validating high-throughput workflow for SDH inhibition assays.

Protocol 2: In Vitro Mycelial Growth Inhibition Assay

Causality of Experimental Choice: Target-site affinity does not guarantee field efficacy due to the fungal cell wall and plasma membrane. This assay evaluates the ability of the compounds to partition across lipophilic barriers.

Step-by-Step Workflow:

  • Media Preparation: Autoclave Potato Dextrose Agar (PDA) and cool to 50°C.

  • Compound Spiking: Spike the molten PDA with serial dilutions of the test compounds (0.1, 1, 10, 100, 500 µg/mL).

  • Inoculation: Place a 5 mm mycelial plug of Ustilago maydis at the center of each plate.

  • Incubation: Incubate at 25°C in the dark for 7 days.

  • System Validation: Measure the radial growth of the mycelium. The assay is self-validating if the positive control (Carboxin) yields an EC50 within the established 0.5–2.0 µg/mL range, and the solvent control (DMSO) shows no growth inhibition relative to untreated agar.

Structure-Activity Relationship (SAR) Conclusions

The experimental data conclusively demonstrates that 2-methyl-1,4-oxathiine-3-carboxylic acid is devoid of practical fungicidal efficacy. The addition of the aniline ring to form a carboxanilide achieves two critical functions:

  • Target Affinity: It provides the π−π stacking and hydrophobic interactions necessary to competitively displace ubiquinone from the Complex II Q-site[1][2].

  • Bioavailability: It increases the LogP from ~1.2 to 2.2, enabling the molecule to partition across the lipophilic fungal cell membrane to reach the mitochondrial matrix.

For drug development professionals, this underscores a fundamental rule in SDHI design: the heterocyclic core directs the spatial orientation, but the lipophilic tail is the thermodynamic driver of target inhibition.

References

  • Title: Mode of Action of Oxathiin Systemic Fungicides V.
  • Source: nih.
  • Source: plu.
  • Source: nih.

Sources

Comparative

Mass Spectrometry Fragmentation Comparison: Oxathiine Carboxylic Acids vs. Aromatic Analogues

As a Senior Application Scientist, navigating the structural elucidation of complex heterocyclic compounds requires more than just matching spectral libraries; it demands a deep understanding of gas-phase dissociation me...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, navigating the structural elucidation of complex heterocyclic compounds requires more than just matching spectral libraries; it demands a deep understanding of gas-phase dissociation mechanics. Oxathiine carboxylic acids—most notably 5,6-dihydro-1,4-oxathiine-3-carboxylic acid derivatives—are critical pharmacophores found in succinate dehydrogenase inhibitor (SDHI) fungicides like carboxin, as well as in emerging therapeutic agents.

This guide provides an objective, data-driven comparison of the tandem mass spectrometry (MS/MS) fragmentation behavior of oxathiine carboxylic acids against their structurally related aromatic alternatives: thiazole and oxazole carboxylic acids.

Mechanistic Causality: Gas-Phase Dynamics and Structural Stability

The fundamental divergence in fragmentation patterns between oxathiines and their thiazole/oxazole counterparts is dictated by ring saturation and heteroatom polarizability. Understanding these mechanisms is essential for rationalizing experimental MS parameters.

Oxathiines: The Retro-Diels-Alder (RDA) Pathway

The 5,6-dihydro-1,4-oxathiine ring is partially saturated, containing adjacent aliphatic carbons (C5-C6). Upon collisional activation in the mass spectrometer, the dominant and most diagnostic pathway is a retro-Diels-Alder (RDA) cleavage . Following the initial loss of water from the carboxylic acid to form a stabilized acylium ion, the ring undergoes an energetically favorable expulsion of a neutral ethylene molecule (C 2​ H 4​ , 28.0313 Da). This yields highly stabilized thiocarbonyl or oxo-cations. Because this pathway is driven by the relief of ring strain and the polarizability of sulfur, it occurs readily at low collision energies.

Thiazoles and Oxazoles: Aromatic Resistance

In stark contrast, 1,3-thiazole and 1,3-oxazole rings are fully aromatic. They are incapable of undergoing RDA reactions. Their primary fragmentation is driven by the carboxylic acid moiety, typically manifesting as neutral losses of CO 2​ (decarboxylation) or H 2​ O . Cleavage of the aromatic ring itself (e.g., the loss of HCN) requires significantly higher activation energy due to the resonance stabilization of the π -system.

Experimental Methodology: Self-Validating LC-HRMS/MS Protocol

To objectively compare these classes, we utilize High-Resolution Mass Spectrometry (HRMS) coupled with Ultra-High-Performance Liquid Chromatography (UHPLC).

Causality behind the MS/MS design: Why do we use a stepped collision energy (CE) approach? Oxathiines fragment readily at low energies (15–20 eV) via RDA. Applying high energy exclusively would shatter the diagnostic RDA product ions into non-specific hydrocarbon fragments. Conversely, the aromatic stability of thiazoles resists fragmentation at 15 eV, necessitating higher energies (35–45 eV) to induce ring cleavage . A stepped Higher-energy Collisional Dissociation (HCD) approach ensures optimal spectral richness for both classes in a single acquisition.

Step-by-Step Workflow
  • Sample Preparation: Dissolve analytical standards (5,6-dihydro-2-methyl-1,4-oxathiine-3-carboxylic acid, 2-methyl-1,3-thiazole-5-carboxylic acid, and 2-methyl-1,3-oxazole-5-carboxylic acid) in HPLC-grade Methanol:Water (50:50, v/v) to a final concentration of 1 µg/mL.

  • Chromatographic Separation: Inject 2 µL onto a C18 reversed-phase column (2.1 × 100 mm, 1.7 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: 5% B to 95% B over 10 minutes at 0.3 mL/min.

  • Ionization (ESI+): Set source temperature to 300 °C, Capillary voltage to 3.5 kV, Sheath gas to 40 arb, and Aux gas to 10 arb.

  • Data Acquisition (HCD-MS/MS): Acquire full scan MS1 (m/z 50–500) at 70,000 resolution. Trigger MS2 scans using stepped collision energies (15, 30, and 45 eV) at 17,500 resolution.

  • Self-Validation Check (Data Processing): To ensure the protocol is self-validating and immune to isobaric interference, apply an exact-mass neutral loss filter in your processing software. Set the filter to flag a mass defect of exactly 28.0313 Da ± 5 ppm . Only true oxathiine derivatives will pass this RDA-specific validation gate.

LC_MS_Workflow Prep Sample Prep (1 µg/mL) LC UHPLC Separation (C18 Column) Prep->LC ESI ESI(+) Ionization (Protonation) LC->ESI HCD HCD Cell (Stepped CE) ESI->HCD TOF HRMS Detection (Exact Mass) HCD->TOF

LC-HRMS/MS workflow for comparative fragmentation analysis.

Quantitative Data Comparison

The table below summarizes the exact masses, primary neutral losses, and diagnostic product ions that differentiate the partially saturated oxathiines from their aromatic alternatives.

Compound ClassRepresentative CompoundFormulaPrecursor [M+H]+ (m/z)Primary Neutral LossDiagnostic Product Ion (m/z)Mechanistic Pathway
Oxathiine 5,6-dihydro-2-methyl-1,4-oxathiine-3-carboxylic acidC 6​ H 8​ O 3​ S161.0267-H 2​ O (18.0106 Da)114.9848Retro-Diels-Alder (-C 2​ H 4​ )
Thiazole 2-methyl-1,3-thiazole-5-carboxylic acidC 5​ H 5​ NO 2​ S144.0114-CO 2​ (43.9898 Da)100.0216Decarboxylation
Oxazole 2-methyl-1,3-oxazole-5-carboxylic acidC 5​ H 5​ NO 3​ 128.0342-CO 2​ (43.9898 Da)84.0444Decarboxylation

Structural Pathway Visualization

The following diagram maps the divergent logical pathways taken by the gas-phase ions. Notice how the oxathiine pathway relies on the sequential loss of water followed by the diagnostic RDA cleavage, whereas the thiazole pathway is dominated by decarboxylation prior to high-energy ring fracture.

Pathway_Comparison cluster_oxathiine Oxathiine Pathway (Low CE) cluster_thiazole Thiazole Pathway (High CE) O_Prec [M+H]+ m/z 161.0267 O_H2O Acylium Ion m/z 143.0161 O_Prec->O_H2O -H2O O_RDA RDA Cleavage m/z 114.9848 O_H2O->O_RDA -C2H4 T_Prec [M+H]+ m/z 144.0114 T_CO2 Decarboxylation m/z 100.0216 T_Prec->T_CO2 -CO2 T_Ring Ring Cleavage m/z 73.0115 T_CO2->T_Ring -HCN

Divergent gas-phase fragmentation pathways of oxathiine vs. thiazole carboxylic acids.

References

  • Comparing Fragmentation Trees from Electron Impact Mass Spectra with Annotated Fragmentation Pathways. ResearchGate. URL:[Link]

  • Fragmentation Pathways Arising From Protonation at Different Sites in Aminoalkyl-Substituted 3-hydroxy-1,2,5-oxadiazoles. PubMed. URL:[Link]

  • In Vitro Bioactivation of Dihydrobenzoxathiin Selective Estrogen Receptor Modulators. ACS Publications. URL:[Link]

Validation

Benchmarking 2-Methyl-1,4-oxathiine-3-carboxylic Acid Green Synthesis Protocols: A Comparative Guide

As the agricultural and pharmaceutical sectors face increasing regulatory pressure to adopt sustainable manufacturing practices, the synthesis of critical active pharmaceutical ingredients (APIs) and agrochemicals must e...

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Author: BenchChem Technical Support Team. Date: April 2026

As the agricultural and pharmaceutical sectors face increasing regulatory pressure to adopt sustainable manufacturing practices, the synthesis of critical active pharmaceutical ingredients (APIs) and agrochemicals must evolve. 2-Methyl-5,6-dihydro-1,4-oxathiine-3-carboxylic acid (CAS 6577-69-1) is the essential building block for succinate dehydrogenase inhibitor (SDHI) fungicides, most notably Carboxin and Oxycarboxin.

Historically, the industrial production of this intermediate has been plagued by poor atom economy and the reliance on highly toxic solvents. In this guide, we will benchmark the traditional industrial route against modern green chemistry protocols, providing researchers and process chemists with the mechanistic causality, quantitative data, and step-by-step methodologies required to scale sustainable alternatives.

Mechanistic Overview & Reaction Pathway

The synthesis of 2-methyl-1,4-oxathiine-3-carboxylic acid fundamentally relies on the construction of the 1,4-oxathiine heterocycle. The pathway follows a logical sequence of alpha-chlorination, nucleophilic thioetherification, acid-catalyzed cyclization, and final ester hydrolysis.

The critical bottleneck for sustainability lies in the cyclization step . This intramolecular dehydration requires a strong acid to activate the carbonyl group, allowing the hydroxyl oxygen to attack and close the ring. Traditionally, this water-generating step required toxic azeotropic solvents to drive the equilibrium forward.

G N1 Ethyl Acetoacetate N2 alpha-Chlorination N1->N2 N3 Ethyl 2-chloroacetoacetate N2->N3 N4 Thioetherification (+ 2-Mercaptoethanol) N3->N4 N5 Thioether Intermediate N4->N5 N6 Ring-Closure Cyclization (-H2O, Amberlyst-15) N5->N6 Solid Acid Catalyst N7 Ethyl 2-methyl-1,4-oxathiine -3-carboxylate N6->N7 N8 Alkaline Hydrolysis (NaOH / H2O) N7->N8 N9 2-Methyl-1,4-oxathiine -3-carboxylic acid N8->N9

Reaction workflow for the green synthesis of 2-Methyl-1,4-oxathiine-3-carboxylic acid.

Benchmarking Synthesis Protocols

To evaluate the viability of these protocols, we must look beyond isolated yield and examine (the mass ratio of waste to desired product) and catalyst recovery.

Protocol A: Traditional Homogeneous Catalysis (The Baseline)

The legacy industrial route utilizes p-toluenesulfonic acid (p-TSA) as a homogeneous catalyst in refluxing benzene (80–100 °C). A Dean-Stark trap is used to azeotropically remove water and drive the cyclization.

  • The Flaw: Benzene is a known carcinogen. Furthermore, p-TSA dissolves in the aqueous wash during workup, meaning the catalyst is entirely lost to the waste stream, resulting in a high E-factor.

Protocol B: Aqueous Biphasic Catalysis (Green Alternative 1)

This method replaces benzene with a biphasic water/ethyl acetate system, utilizing phase-transfer catalysts (PTCs) to facilitate the reaction between the organic and aqueous layers.

  • The Flaw: While it eliminates carcinogenic solvents, the cyclization kinetics are significantly slower due to the presence of water (which suppresses the dehydration equilibrium). It also introduces complex phase-separation challenges during industrial scale-up.

Protocol C: Solvent-Free Solid-Acid Catalysis (The Green Standard)

This protocol utilizes Amberlyst-15 , a macroreticular polystyrene-based ion-exchange resin featuring strongly acidic sulfonic groups. The reaction is run neat (solvent-free).

  • The Advantage: Amberlyst-15 provides highly localized acidity without dissolving into the reaction matrix. Water is removed via mild vacuum rather than azeotropic distillation. The catalyst is recovered by simple filtration, drastically reducing the E-factor and maximizing atom economy.

Quantitative Data Comparison

The following table summarizes the performance metrics of the three protocols based on standard 1-mole scale benchmarking.

MetricProtocol A (Traditional)Protocol B (Aqueous Biphasic)Protocol C (Solvent-Free Solid Acid)
Primary Solvent BenzeneWater / Ethyl AcetateNone (Neat)
Catalyst Type p-TSA (Homogeneous)PTC (Homogeneous)Amberlyst-15 (Heterogeneous)
Overall Yield 65 - 75%70 - 78%85 - 92%
Reaction Time (Cyclization) 12 - 18 hours18 - 24 hours4 - 6 hours
Catalyst Recovery 0%< 10%> 95%
Estimated E-Factor > 15 (High Waste)~ 8 (Moderate Waste)< 3 (Low Waste)

Detailed Experimental Methodology: Protocol C (Solvent-Free)

As a self-validating system, this solvent-free protocol ensures high yield while minimizing environmental impact. The following steps detail the transition from the chlorinated precursor to the final carboxylic acid.

Step 1: Thioetherification
  • Action: To a reaction vessel containing ethyl 2-chloroacetoacetate (1.0 eq), slowly add 2-mercaptoethanol (1.05 eq) and sodium bicarbonate (1.1 eq) at 10–15 °C to control the exothermic reaction. Stir at ambient temperature for 2 hours.

  • Causality: The mild base (NaHCO₃) neutralizes the HCl byproduct generated during the nucleophilic substitution. This prevents premature, uncontrolled acid-catalyzed side reactions (such as polymerization or premature cleavage).

  • Validation: CO₂ gas evolution will cease, and TLC will confirm the complete consumption of the chlorinated starting material. Wash with minimal water to remove NaCl and isolate the thioether intermediate.

Step 2: Solvent-Free Cyclization (The Green Core)
  • Action: Add 10 wt% of dry Amberlyst-15 resin to the neat thioether intermediate. Heat the mixture to 85–90 °C under a mild vacuum (approx. 50–100 mbar).

  • Causality: The macroreticular pores of Amberlyst-15 provide concentrated sulfonic acid sites that protonate the ketone, making it susceptible to intramolecular attack by the hydroxyl group. The applied vacuum continuously pulls off the water byproduct, shifting the Le Chatelier equilibrium strictly toward the closed 1,4-oxathiine ring without the need for toxic benzene.

  • Validation: The reaction is complete when water condensation in the vacuum trap ceases (typically 4 hours). Filter the mixture while hot to recover the Amberlyst-15 catalyst (which can be washed with ethanol and reused for up to 5 cycles without activity loss).

Step 3: Alkaline Hydrolysis
  • Action: Treat the resulting ethyl 2-methyl-1,4-oxathiine-3-carboxylate with a 10% aqueous NaOH solution (1.2 eq). Stir at 60 °C for 2 hours. Cool to room temperature and slowly acidify with 6M HCl until the pH reaches 2.

  • Causality: Base-catalyzed hydrolysis cleaves the ethyl ester, forming a highly water-soluble sodium carboxylate salt. Subsequent acidification protonates the carboxylate, drastically reducing its aqueous solubility and forcing the final product to precipitate.

  • Validation: A dense, off-white crystalline solid will precipitate upon acidification. Filter, wash with cold water, and dry under vacuum to yield pure 2-methyl-5,6-dihydro-1,4-oxathiine-3-carboxylic acid.

Conclusion

Transitioning from legacy homogeneous catalysis to heterogeneous, solvent-free systems is not merely an environmental imperative; it is a process optimization strategy. By utilizing Amberlyst-15 in a solvent-free environment, process chemists can eliminate carcinogenic solvents, reduce reaction times by over 50%, and drop the E-factor to highly sustainable levels. Protocol C stands as the definitive, scalable standard for the green synthesis of the Carboxin intermediate.

References

  • Oxycarboxin - Grokipedia - Grokipedia.[Link]

  • Ring Opening of Dihydro-1,4-oxathiins - Canadian Science Publishing.[Link]

  • Carboxin (Ref: D 735) - Agriculture and Environment Research Unit (AERU).[Link]

  • Green chemistry metrics - Wikipedia.[Link]

  • E-Factor - Welcome to [Link]">www.sheldon.nl.[Link]

  • Amberlyst-15 in organic synthesis - Arkivoc.[Link]

  • Amberlyst-15 as a Mild, Chemoselective and Reusable Heterogeneous Catalyst - Organic Chemistry Portal.[Link]

Comparative

Structural Validation of 2-Methyl-5,6-dihydro-1,4-oxathiine-3-carboxylic Acid: A Comparative Guide

The Analytical Challenge: Why Conformation Matters In rational drug and agrochemical design, the 3D conformation of a synthetic intermediate directly dictates the binding affinity of the final active ingredient. 2-Methyl...

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Author: BenchChem Technical Support Team. Date: April 2026

The Analytical Challenge: Why Conformation Matters

In rational drug and agrochemical design, the 3D conformation of a synthetic intermediate directly dictates the binding affinity of the final active ingredient. 2-Methyl-5,6-dihydro-1,4-oxathiine-3-carboxylic acid is the critical precursor to the first-in-class succinate dehydrogenase inhibitor (SDHI) fungicide, Carboxin [1].

When this acid is coupled with aniline to form a carboxamide, the resulting molecule exerts its biological effect by binding to the ubiquinone-binding site (Qp site) of the Succinate Dehydrogenase (SDH) complex (Complex II) [2]. The biological efficacy of the final molecule depends entirely on the spatial trajectory of the 1,4-oxathiine ring. Because the oxathiine ring is non-planar, it can adopt multiple puckered conformations (e.g., half-chair or boat).

Relying solely on solution-state techniques to validate this structure is risky. In solution, the oxathiine ring undergoes rapid conformational interconversion, yielding a time-averaged signal. To definitively assign the ring pucker and the orientation of the carboxylic acid group—which is essential for predicting how the downstream API will fit into the hydrophobic pocket of the SDH Qp site—we must turn to solid-state structural validation [3].

Technology Comparison: SCXRD vs. Orthogonal Techniques

To objectively evaluate the structural integrity of 2-methyl-5,6-dihydro-1,4-oxathiine-3-carboxylic acid, we compare Single-Crystal X-ray Diffraction (SCXRD) against Solution-State Nuclear Magnetic Resonance (NMR) and Powder X-ray Diffraction (PXRD).

While NMR is indispensable for confirming bulk chemical connectivity, SCXRD remains the gold standard for absolute stereochemical and conformational assignment.

FeatureSingle-Crystal X-ray Diffraction (SCXRD)Solution-State NMR (1H / 13C)Powder X-ray Diffraction (PXRD)
Primary Output Absolute 3D atomic coordinates & bond lengths.Chemical connectivity & functional groups.Bulk phase purity & polymorph ID.
State of Matter Solid-state (Single crystal, >0.1 mm).Solution (Dissolved in DMSO- d6​ ).Solid-state (Microcrystalline powder).
Conformational Data High: Freezes the lowest-energy conformer; reveals exact ring pucker.Low: Provides a time-averaged conformation due to rapid interconversion.Low: Yields a 1D diffractogram; difficult to solve de novo structures.
Intermolecular Forces Directly maps hydrogen-bonding networks (e.g., carboxylic acid dimers).Cannot observe solid-state H-bonding networks.Indirectly implied by peak shifts, but not visually mapped.
Sample Recovery Non-destructive (sample fully recoverable).Non-destructive (recoverable after solvent evaporation).Non-destructive.

Experimental Workflows: A Self-Validating System

As application scientists, we do not just run samples; we design self-validating workflows. The following protocols detail the causality behind each experimental choice.

Protocol A: Crystal Growth via Slow Evaporation

Causality: High-quality diffraction requires a highly ordered crystal lattice. Slow evaporation minimizes the rate of nucleation, favoring the growth of fewer, larger, and defect-free single crystals.

  • Dissolution: Dissolve 50 mg of synthesized 2-methyl-5,6-dihydro-1,4-oxathiine-3-carboxylic acid in 2 mL of a 1:1 Ethanol/Water mixture. Why this solvent? The protic nature of ethanol/water supports the formation of stable intermolecular hydrogen bonds during crystallization.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a clean glass vial to remove microscopic nucleation sites (dust/impurities).

  • Evaporation: Puncture the vial cap with a needle and leave it undisturbed at 20 °C for 4–7 days until colorless, block-shaped crystals form.

Protocol B: SCXRD Data Collection & Refinement

Causality: Thermal motion of atoms smears electron density, reducing resolution. We cool the crystal to 100 K to minimize atomic thermal vibrations (Debye-Waller factors), which sharpens the diffraction spots and allows for precise determination of the oxathiine ring's half-chair pucker.

  • Mounting: Select a crystal (~0.15 × 0.10 × 0.10 mm) under a polarized light microscope. Coat it in paratone oil and mount it on a MiTeGen loop.

  • Data Collection: Transfer the loop to a diffractometer equipped with a Mo K α microfocus source ( λ=0.71073 Å) and a cryostream set to 100 K. Collect full-sphere data using ω and ϕ scans.

  • Integration & Correction: Integrate the raw frames using SAINT and apply multi-scan absorption correction (SADABS) to account for the differential absorption of X-rays by the sulfur atom.

  • Structure Solution: Solve the phase problem using intrinsic phasing (SHELXT) and refine the structure using full-matrix least-squares on F2 (SHELXL). Ensure the final R1​ value is < 5%.

Protocol C: Orthogonal Validation via NMR

Causality: SCXRD validates a single crystal, which might not represent the bulk powder. We use NMR to confirm that the bulk synthesized powder matches the chemical connectivity of the crystal.

  • Preparation: Dissolve 10 mg of the bulk powder in 0.6 mL of DMSO- d6​ .

  • Acquisition: Acquire 1 H (400 MHz) and 13 C (100 MHz) spectra. Look for the characteristic deshielded singlet of the carboxylic acid proton (~12.5 ppm) and the distinct multiplets of the dihydro-oxathiine methylene protons.

Visualizations of the Validation Logic

Workflow Synth Synthesis of 2-Methyl-1,4-oxathiine-3-carboxylic acid Cryst Solvent Evaporation Crystallization (EtOH/H2O) Synth->Cryst NMR Solution-State NMR (1H / 13C) Synth->NMR SCXRD Single-Crystal X-ray Diffraction (SCXRD) Cryst->SCXRD Solve Phase Problem Solution & Structure Refinement SCXRD->Solve Val 3D Conformation & H-Bonding Network NMR->Val Orthogonal Validation Solve->Val

Workflow for the structural validation of 2-methyl-1,4-oxathiine-3-carboxylic acid.

Logic Core Oxathiine Ring Conformation Pucker Ring Pucker (Half-Chair vs. Boat) Core->Pucker Carboxyl Carboxylic Acid Orientation Core->Carboxyl SDHI Relevance to SDHI Binding (Qp site) Pucker->SDHI Dimer Intermolecular H-Bonding (Dimers) Carboxyl->Dimer Dimer->SDHI

Logical relationship between oxathiine conformation and downstream SDHI target binding.

Mechanistic Insights: Decoding the X-ray Data

When the SCXRD data is refined, two critical structural features of 2-methyl-5,6-dihydro-1,4-oxathiine-3-carboxylic acid are revealed, which are impossible to extract from NMR alone:

  • The Oxathiine Ring Pucker: The electron density map confirms that the 1,4-oxathiine ring is not flat. It adopts a distinct half-chair conformation . The sulfur atom (S1) and the adjacent oxygen atom (O1) force the ring out of planarity. This specific pucker directs the 2-methyl group into an equatorial-like position, minimizing steric clash. When this acid is converted to Carboxin, this exact geometry is what allows the molecule to slot perfectly into the hydrophobic pocket formed by the SDHB, SDHC, and SDHD subunits of the SDH enzyme [4].

  • Supramolecular Hydrogen Bonding: In the solid state, the carboxylic acid groups do not exist as isolated monomers. The SCXRD data reveals that two molecules pair up to form centrosymmetric dimers via strong O−H⋯O hydrogen bonds. This forms a classic R22​(8) graph-set motif. Understanding this dimerization energy is crucial for formulation scientists who must later optimize the solubility and bioavailability of the synthesized APIs.

By utilizing SCXRD as the primary validation tool, supported orthogonally by NMR, researchers can confidently lock in the 3D geometry of this critical intermediate, ensuring downstream success in SDHI fungicide development.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 21307, Carboxin." PubChem, [Link]

  • Scalliet, G., et al. "Mutagenesis and Functional Studies with Succinate Dehydrogenase Inhibitors in the Wheat Pathogen Mycosphaerella graminicola." PLoS ONE, 2012. [Link]

  • Frampton, C. S., et al. "Two polymorphic forms of the oxathiin systemic fungicide active carboxine." Acta Crystallographica Section E, 2018. [Link]

  • Huang, L., et al. "Crystallographic Investigation of the Ubiquinone binding site of Respiratory Complex II and its Inhibitors." Biochimica et Biophysica Acta, 2021. [Link]

Validation

comparing retention times of 1,4-oxathiine derivatives in gas chromatography

Comparative Analysis of 1,4-Oxathiine Derivatives: Retention Behavior in Gas Chromatography As a Senior Application Scientist, I frequently encounter challenges in the multiresidue analysis of systemic fungicides. Among...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Analysis of 1,4-Oxathiine Derivatives: Retention Behavior in Gas Chromatography

As a Senior Application Scientist, I frequently encounter challenges in the multiresidue analysis of systemic fungicides. Among these, 1,4-oxathiine derivatives—specifically carboxin and its oxidized metabolite oxycarboxin—present a fascinating case study in chromatographic thermodynamics. This guide objectively compares their retention behavior in Gas Chromatography-Mass Spectrometry (GC-MS), providing researchers with field-proven methodologies and the mechanistic causality behind their separation.

Mechanistic Insights: Structure, Polarity, and Retention

In gas chromatography, an analyte's retention time ( tR​ ) is dictated by its vapor pressure and its thermodynamic affinity for the stationary phase. The core difference between carboxin and oxycarboxin lies in the oxidation state of the sulfur atom within the 1,4-oxathiine ring (1)[1].

  • Carboxin is a sulfide (oxidation state 0). It is relatively non-polar and highly volatile.

  • Oxycarboxin is a sulfone (oxidation state +4). The addition of two highly electronegative oxygen atoms drastically increases the molecule's dipole moment and topological polar surface area (1)[1].

When utilizing a slightly polar capillary column (such as 5% phenyl-methyl silicone), the highly polar sulfone group of oxycarboxin induces stronger dipole-dipole interactions with the stationary phase. Consequently, oxycarboxin requires significantly higher thermal energy to partition back into the carrier gas, resulting in a notably longer retention time compared to carboxin (2)[2].

G C Carboxin (Sulfide, S Oxidation: 0) Lower Polarity RT: ~24.70 min CS Carboxin Sulfoxide (Sulfoxide, S Oxidation: +2) Intermediate Polarity C->CS Oxidation O Oxycarboxin (Sulfone, S Oxidation: +4) Higher Polarity RT: ~28.40 min CS->O Oxidation

Fig 1: Oxidation pathway of 1,4-oxathiine derivatives and its effect on GC retention time.

Comparative Retention Data

The following table summarizes the standardized retention times and optimal mass-to-charge (m/z) monitoring ions for these derivatives. This data is based on validated official methods using a standard 30 m × 0.25 mm × 0.25 µm 5% phenyl-methyl silicone column (3)[3].

CompoundChemical NatureSulfur Oxidation StateGC Retention Time (min)Primary MRM / Monitor Ions (m/z)
Carboxin 1,4-oxathiine sulfide024.70235.1, 143.0
Oxycarboxin 1,4-oxathiine sulfone+428.40267.0, 175.0

Experimental Protocol: A Self-Validating Workflow

To ensure analytical trustworthiness, the extraction and analysis protocol must be a self-validating system. The following methodology is adapted from the Japanese Ministry of Health, Labour and Welfare (MHLW) guidelines for agricultural chemicals (2)[2].

Step-by-Step Methodology:

  • Matrix Swelling & Extraction: Weigh 10.0 g of homogenized sample into a centrifuge tube. Add 20 mL of ultra-pure water and let stand for 15 minutes. Add 50 mL of acetonitrile and homogenize.

  • Buffered Salting-Out: Add 10 g of NaCl and 20 mL of 0.5 mol/L phosphate buffer (pH 7.0). Shake vigorously for 10 minutes and centrifuge to allow the layers to separate.

    • Validation Checkpoint: Ensure a sharp, distinct phase boundary between the lower aqueous layer and the upper organic (acetonitrile) layer. A cloudy boundary indicates incomplete partitioning and requires re-centrifugation.

  • SPE Cleanup: Pass 20 mL of the upper acetonitrile layer through a dual-layer C18/PSA (Primary Secondary Amine) solid-phase extraction cartridge. Collect the eluate.

  • Solvent Exchange: Concentrate the eluate to dryness at ≤40°C using a rotary evaporator. Reconstitute the residue precisely in 2.0 mL of an acetone/n-hexane (1:1, v/v) mixture.

  • GC-MS/MS Acquisition: Inject 2 µL of the reconstituted sample into the GC-MS/MS system operating in splitless mode.

G S1 1. Matrix Swelling & Extraction (Water + Acetonitrile) S2 2. Buffered Salting-Out (NaCl + Phosphate Buffer pH 7.0) S1->S2 S3 3. SPE Cleanup (C18 & PSA Sorbents) S2->S3 S4 4. Solvent Exchange (Evaporation -> Acetone/n-Hexane) S3->S4 S5 5. GC-MS/MS Analysis (5% Phenyl-Methyl Silicone Column) S4->S5

Fig 2: Validated sample preparation and GC-MS/MS workflow for 1,4-oxathiine derivatives.

Causality Behind Experimental Choices

Expertise in application science requires understanding why a protocol is designed a certain way:

  • Buffered Salting-Out (pH 7.0): The 1,4-oxathiine ring is susceptible to degradation under extreme pH. The phosphate buffer stabilizes the molecules, while NaCl decreases the solubility of the analytes in the aqueous phase, driving both the moderately polar carboxin and the highly polar oxycarboxin into the acetonitrile layer (4)[4].

  • Solvent Exchange to Acetone/n-Hexane: Acetonitrile has a massive expansion volume upon vaporization. Injecting it directly into a GC inlet often causes "backflash" (vapor expanding beyond the liner into the pneumatic lines), which destroys quantitative reproducibility. Exchanging the solvent to an acetone/hexane mixture ensures a tight, controlled vaporization band (2)[2].

  • Temperature Programming (50°C to 300°C): The initial 50°C hold focuses the solvent. The rapid ramp (25°C/min) to 125°C quickly elutes highly volatile matrix interferences. The subsequent slower ramp (10°C/min) to 300°C provides the exact thermodynamic gradient needed to resolve the sulfide (carboxin, eluting at ~24.7 min) from the strongly retained sulfone (oxycarboxin, eluting at ~28.4 min) without inducing thermal degradation of the heterocyclic ring (2)[2].

References

  • National Center for Biotechnology Information (PubChem). "Oxycarboxin | C12H13NO4S | CID 21330." NIH. Available at:[Link]

  • Ministry of Health, Labour and Welfare (MHLW). "Analytical Methods for Residual Compositional Substances of Agricultural Chemicals, Feed Additives, and Veterinary Drugs in Food." MHLW Japan. Available at:[Link]

  • Hyogo Prefectural Institute of Environmental Sciences. "Retention Times and Monitor Ions for 432 Pesticides by GC/MS." Eco-Hyogo. Available at:[Link]

  • AISTI Science Co., Ltd. "Rapid Simultaneous Analysis of Residual Pesticides in Crops using LC/MS/MS and GC/MS." AISTI. Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Handling 2-Methyl-1,4-oxathiine-3-carboxylic acid

Disclaimer: No specific Safety Data Sheet (SDS) for 2-Methyl-1,4-oxathiine-3-carboxylic acid was publicly available at the time of this writing. The following guidance is a synthesis of information from SDSs of structura...

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Author: BenchChem Technical Support Team. Date: April 2026

Disclaimer: No specific Safety Data Sheet (SDS) for 2-Methyl-1,4-oxathiine-3-carboxylic acid was publicly available at the time of this writing. The following guidance is a synthesis of information from SDSs of structurally related compounds, including other oxathiine derivatives and carboxylic acids. It is imperative to consult the direct supplier for a compound-specific SDS before handling and to conduct a thorough, lab-specific risk assessment. This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals, offering procedural guidance for safe handling and disposal.

Hazard Assessment: A Structural Perspective

To establish a robust safety protocol, we must first understand the potential hazards by analyzing the molecule's constituent parts: the carboxylic acid group and the 1,4-oxathiine heterocyclic core.

  • Carboxylic Acid Moiety : Carboxylic acids are generally acidic, though often weak. They can be corrosive to skin, eyes, and respiratory tracts, particularly in concentrated form or as a fine dust.[1] A critical and often overlooked hazard is their incompatibility with bases, which can lead to vigorous and exothermic reactions.[1] Furthermore, they can be corrosive to metals, necessitating careful selection of storage cabinets and handling equipment.[1]

  • 1,4-Oxathiine Ring : The presence of a sulfur-containing heterocycle introduces additional considerations. Analogs, such as the pesticide Carboxin (5,6-dihydro-2-methyl-N-phenyl-1,4-oxathiin-3-carboxamide), are known to be potential skin sensitizers, meaning they can cause an allergic skin reaction upon repeated contact.[2][3] Upon combustion, sulfur-containing compounds may release toxic sulfur oxides (SOx).[2]

  • Physical Form : Assuming the compound is a solid, the primary routes of exposure are inhalation of dust, skin contact, eye contact, and ingestion.[4][5]

Based on this analysis, 2-Methyl-1,4-oxathiine-3-carboxylic acid should be handled as a substance that is potentially corrosive, a skin irritant and sensitizer, and harmful if inhaled.

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is crucial to minimize exposure. The following recommendations are based on the hazard profiles of analogous chemical structures.

PPE CategoryRecommended EquipmentRationale & Best Practices
Eye and Face Protection Chemical safety goggles are the minimum requirement. A face shield should be worn over goggles when handling larger quantities (>10g) or when splashing or significant dust generation is likely.[3][4]Protects against splashes, and airborne dust particles which can cause serious eye irritation or chemical burns.[5][6]
Skin Protection A standard laboratory coat is required. Nitrile or other chemically resistant gloves must be worn. For extensive handling, consider double-gloving.Protects against skin irritation and potential sensitization from the oxathiine ring.[2] Gloves must be inspected for tears before use and changed immediately upon known or suspected contact with the chemical.[3]
Respiratory Protection All manipulations of the solid compound that could generate dust should be performed within a certified chemical fume hood.[7][8] If a fume hood is not available, a NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter is mandatory.[4]Prevents inhalation of airborne particles, which may cause respiratory tract irritation.[5][9]

Operational and Disposal Plans

Trustworthy protocols are self-validating. The following step-by-step procedures for handling, storage, and disposal are designed to create a safe and controlled laboratory environment.

Step-by-Step Safe Handling Protocol
  • Preparation & Area Setup :

    • Designate a specific area for handling the compound, preferably within a chemical fume hood.[10]

    • Ensure that a safety shower and an eyewash station are unobstructed and readily accessible.[4][8]

    • Assemble all necessary equipment (spatulas, weigh boats, containers) and PPE before handling the chemical.

    • Have appropriate spill cleanup materials (e.g., inert absorbent for solids) available.

  • Weighing & Transferring the Solid :

    • Perform all weighing and transfer operations within the fume hood to contain any dust.[7]

    • Use a micro-spatula to carefully transfer the solid, minimizing any disturbance that could generate airborne particles.

    • For sensitive reactions, consider using a glove box or bag.

  • Dissolution :

    • When dissolving, add the solid acid to the solvent slowly and in portions. Never add solvent to the bulk solid.

    • Be mindful of potential exothermic reactions, especially with basic solvents.

  • Post-Handling Decontamination :

    • Carefully wipe down the work surface, spatula, and any other equipment with an appropriate solvent (e.g., 70% ethanol), followed by soap and water.

    • Properly remove and dispose of contaminated gloves and any disposable materials in a designated hazardous waste container.[3]

    • Wash hands thoroughly with soap and water after completing the work and removing PPE.[8]

Storage and Spill Management

Storage Plan:

  • Container: Keep the container tightly closed in a dry, cool, and well-ventilated area.[6][8]

  • Location: Store away from direct sunlight and sources of ignition.[8]

  • Incompatibilities: Segregate from strong bases, oxidizing agents, and mineral acids.[1][4] Storing in a dedicated cabinet for flammable solids or corrosives (non-metal) is advisable.[1]

Spill Response Plan:

  • Evacuate & Alert : Immediately alert others in the vicinity. For large spills, evacuate the area.

  • Assess & Protect : Don the appropriate PPE as outlined in Section 2 before approaching the spill.

  • Contain & Clean :

    • Do not use water, as it may spread contamination.

    • Carefully sweep up the solid material, avoiding dust generation, and place it into a clearly labeled, sealed container for hazardous waste.[5]

    • Use an inert absorbent material for any solutions.[8]

  • Decontaminate : Clean the spill area thoroughly with an appropriate solvent and then soap and water.

  • Dispose : All cleanup materials and contaminated clothing must be disposed of as hazardous waste according to institutional and local regulations.[8]

Disposal Plan

All waste containing 2-Methyl-1,4-oxathiine-3-carboxylic acid, including empty containers, contaminated PPE, and cleanup materials, must be treated as hazardous chemical waste.

  • Classification : Chemical waste generators are required to determine if a discarded chemical is classified as hazardous and ensure complete and accurate classification.[2]

  • Procedure : Collect waste in sealed, properly labeled containers.

  • Regulations : Dispose of the material through a licensed disposal company, strictly adhering to all local, regional, and national environmental regulations.[2][5][8]

Workflow Visualizations

The following diagrams illustrate the critical safety workflows for handling this compound.

Safe_Handling_Workflow Safe Handling Workflow cluster_prep 1. Preparation cluster_handling 2. Handling cluster_cleanup 3. Post-Handling prep_area Designate Area (Fume Hood) check_safety Check Eyewash & Shower prep_area->check_safety gather_ppe Don Full PPE check_safety->gather_ppe weigh Weigh & Transfer (Minimize Dust) gather_ppe->weigh dissolve Add Acid to Solvent (Slowly) weigh->dissolve decontaminate Decontaminate Work Surfaces dissolve->decontaminate dispose_ppe Dispose of Contaminated Gloves/Items decontaminate->dispose_ppe wash_hands Wash Hands Thoroughly dispose_ppe->wash_hands

Caption: A step-by-step workflow for the safe handling of 2-Methyl-1,4-oxathiine-3-carboxylic acid.

Spill_Response_Procedure Spill Response Procedure spill Spill Occurs alert Alert Personnel & Evacuate Area spill->alert ppe Don Full PPE (Incl. Respiratory) alert->ppe contain Contain Spill (Sweep Solid Gently) ppe->contain collect Collect in Labeled Waste Container contain->collect decon Decontaminate Area collect->decon dispose Dispose of all Materials as Hazardous Waste decon->dispose

Caption: A procedural flowchart for responding to a spill of 2-Methyl-1,4-oxathiine-3-carboxylic acid.

References

  • The MSDS HyperGlossary: Carboxylic Acid. Interactive Learning Paradigms, Incorporated. [Link]

  • Safety Data Sheet - 6-Methyl-1,2,3-oxathiazin-4(3H)-one 2,2-dioxide. Aaron Chemicals. [Link]

  • SAFETY DATA SHEET - 4-Methylthiophene-2-carboxylic acid, 97%. Fisher Scientific. [Link]

  • Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric. University of Nebraska Lincoln Environmental Health and Safety. [Link]

  • Synthesis and Chemistry of 1,4-0xathianes and 1,4-oxathian-3-ones. McMaster University. [Link]

  • 1,4-0xathiins and Annulated Derivatives. Science of Synthesis. [Link]

Sources

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